molecular formula C43H78N7O17P3S B15548656 19-Methylhenicosanoyl-CoA

19-Methylhenicosanoyl-CoA

Cat. No.: B15548656
M. Wt: 1090.1 g/mol
InChI Key: JANWIOISKVJEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H78N7O17P3S

Molecular Weight

1090.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 19-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-31(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI Key

JANWIOISKVJEBN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 19-Methylhenicosanoyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methylhenicosanoyl-CoA is a long-chain, anteiso-branched fatty acyl-CoA found in the cellular lipids of certain bacteria. As a component of the cell membrane, it plays a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. The unique structure of this molecule, derived from the amino acid isoleucine, makes its biosynthetic pathway a subject of interest for understanding bacterial physiology and for the potential development of novel antimicrobial agents. This technical guide provides a detailed overview of the core biosynthetic pathway of this compound, including the key enzymes, reaction steps, and relevant experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into four main stages: primer synthesis, initiation, elongation, and activation. The pathway utilizes the well-characterized bacterial fatty acid synthase type II (FASII) system for the elongation of the acyl chain.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The synthesis of the anteiso-branched fatty acid is primed by 2-methylbutyryl-CoA, which is derived from the catabolism of the branched-chain amino acid L-isoleucine.[1][2] This initial stage involves two key enzymatic reactions:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase complex.[1][3]

Initiation of Fatty Acid Synthesis

The initiation of the fatty acid chain occurs with the condensation of the 2-methylbutyryl-CoA primer with a two-carbon unit derived from malonyl-CoA. This crucial step is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) .[4][5] The product of this reaction is a β-ketoacyl-ACP, which then enters the elongation cycle.

Elongation Cycles

The subsequent elongation of the acyl chain from a 5-carbon starter to the final 21-carbon chain is carried out by the iterative action of the FASII system. Each cycle extends the acyl chain by two carbons, using malonyl-ACP as the donor, and involves four conserved reactions:

  • Condensation: The acyl-ACP substrate is condensed with malonyl-ACP by β-ketoacyl-ACP synthase I (FabB) or II (FabF) .[4][6]

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by the NADPH-dependent β-ketoacyl-ACP reductase (FabG) .[4]

  • Dehydration: A molecule of water is removed to form a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabA or FabZ) .[4]

  • Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP by the NADH-dependent enoyl-ACP reductase (FabI) .[4][5]

This cycle is repeated eight times to achieve the 21-carbon chain of 19-methylhenicosanoic acid attached to an acyl carrier protein (19-methylhenicosanoyl-ACP).

Thioesterase Action and Final Activation

Once the full-length acyl-ACP is synthesized, the fatty acid is released by the action of a thioesterase . The free 19-methylhenicosanoic acid is then activated to its CoA ester, this compound, by a long-chain acyl-CoA synthetase (LACS or FadD) .[5][7][8] This final molecule can then be incorporated into cellular lipids.

Quantitative Data

While the general pathway for anteiso-fatty acid synthesis is well-established, specific quantitative data for the biosynthesis of this compound is limited in the current literature. The majority of studies on bacterial branched-chain fatty acid synthesis have focused on more common, shorter-chain fatty acids. The following table summarizes the key enzymes involved in the pathway.

Enzyme/ComplexGene (E. coli homolog)EC NumberFunction in the Pathway
Branched-chain amino acid aminotransferaseilvE2.6.1.42Transamination of L-isoleucine to α-keto-β-methylvalerate
Branched-chain α-keto acid dehydrogenase complexbkd operon1.2.4.4Oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA
β-ketoacyl-ACP synthase IIIfabH2.3.1.180Condensation of 2-methylbutyryl-CoA with malonyl-ACP to initiate fatty acid synthesis
β-ketoacyl-ACP synthase I/IIfabB/fabF2.3.1.41Condensation of acyl-ACP with malonyl-ACP during elongation
β-ketoacyl-ACP reductasefabG1.1.1.100Reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP
β-hydroxyacyl-ACP dehydratasefabA/fabZ4.2.1.59Dehydration of β-hydroxyacyl-ACP to trans-2-enoyl-ACP
Enoyl-ACP reductasefabI1.3.1.9Reduction of trans-2-enoyl-ACP to acyl-ACP
Thioesterase-3.1.2.-Hydrolysis of the acyl-ACP to release the free fatty acid
Long-chain acyl-CoA synthetasefadD6.2.1.3Activation of 19-methylhenicosanoic acid to this compound

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity

The activity of the BCKDC can be measured by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

Principle: The oxidative decarboxylation of α-keto-β-methylvalerate by BCKDC is coupled to the reduction of NAD+.

Reaction Mixture:

  • Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Cysteine-HCl

  • Coenzyme A (CoA)

  • NAD+

  • α-keto-β-methylvalerate (substrate)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing all components except the substrate.

  • Incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding α-keto-β-methylvalerate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

FabH activity can be determined by a continuous spectrophotometric assay that couples the consumption of the primer CoA to the oxidation of NADH.

Principle: The free CoA produced from the condensation reaction is used by α-ketoglutarate dehydrogenase to produce succinyl-CoA and NADH. The consumption of NADH is monitored at 340 nm.

Reaction Mixture:

  • Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Malonyl-ACP

  • 2-methylbutyryl-CoA (substrate)

  • NADH

  • α-ketoglutarate

  • α-ketoglutarate dehydrogenase

  • FabH enzyme preparation

Procedure:

  • Combine all reagents except 2-methylbutyryl-CoA in a cuvette.

  • Start the reaction by adding 2-methylbutyryl-CoA.

  • Follow the decrease in absorbance at 340 nm.

  • Calculate the rate of reaction from the change in absorbance over time.

Analysis of Fatty Acid Composition

The overall production of 19-methylhenicosanoic acid can be analyzed by gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).

Procedure:

  • Harvest bacterial cells and extract total lipids using a method such as the Bligh-Dyer extraction.

  • Saponify the lipids to release the free fatty acids.

  • Methylate the fatty acids to form FAMEs using a reagent like boron trifluoride-methanol.

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Analyze the FAMEs by GC-MS to identify and quantify 19-methylhenicosanoic acid methyl ester based on its retention time and mass spectrum.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Biosynthesis_of_19_Methylhenicosanoyl_CoA cluster_primer Primer Synthesis cluster_initiation Initiation cluster_elongation Elongation (8 cycles) cluster_activation Activation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDC beta-Ketoacyl-ACP beta-Ketoacyl-ACP 2-Methylbutyryl-CoA->beta-Ketoacyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP beta-Ketoacyl-ACP_elong beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP_elong Acyl-ACP (C5 to C19) Acyl-ACP (C5 to C19) beta-Ketoacyl-ACP->Acyl-ACP (C5 to C19) Elongation Cycle Start Acyl-ACP (C5 to C19)->beta-Ketoacyl-ACP_elong FabB/F beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP_elong->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabA/Z Acyl-ACP (C7 to C21) Acyl-ACP (C7 to C21) trans-2-Enoyl-ACP->Acyl-ACP (C7 to C21) FabI 19-Methylhenicosanoyl-ACP 19-Methylhenicosanoyl-ACP (C21) 19-Methylhenicosanoic_acid 19-Methylhenicosanoic acid 19-Methylhenicosanoyl-ACP->19-Methylhenicosanoic_acid Thioesterase This compound This compound 19-Methylhenicosanoic_acid->this compound LACS/FadD

Caption: Overall biosynthesis pathway of this compound in bacteria.

Experimental Workflow for BCKDC Assay

BCKDC_Assay_Workflow prep Prepare Reaction Mixture (Buffer, TPP, MgCl2, Cysteine, CoA, NAD+) incubate Pre-incubate at Optimal Temperature prep->incubate start Initiate Reaction with α-keto-β-methylvalerate incubate->start measure Monitor NADH Production (Absorbance at 340 nm) start->measure calculate Calculate Enzyme Activity measure->calculate FAME_Analysis_Workflow harvest Harvest Bacterial Cells extract Extract Total Lipids (e.g., Bligh-Dyer) harvest->extract saponify Saponify Lipids to Free Fatty Acids extract->saponify methylate Methylate to Fatty Acid Methyl Esters (FAMEs) saponify->methylate analyze Analyze FAMEs by GC-MS methylate->analyze quantify Identify and Quantify 19-Methylhenicosanoic Acid analyze->quantify

References

Physical and chemical properties of 19-Methylhenicosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 19-Methylhenicosanoyl-CoA, a long-chain branched acyl-coenzyme A thioester. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates information from the known characteristics of its parent fatty acid, 19-methylhenicosanoic acid, and general principles established for other long-chain acyl-CoA compounds. This guide includes tabulated physical and chemical data, detailed hypothetical experimental protocols for its synthesis and analysis, and visualizations of the synthetic workflow and its logical relationships. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the potential roles and applications of this compound.

Introduction

This compound is the coenzyme A thioester of 19-methylhenicosanoic acid. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The introduction of a methyl branch in the acyl chain, as seen in this compound, can significantly influence the molecule's physical properties and its interaction with enzymes, potentially leading to unique biological activities. This guide aims to consolidate the available information and provide a framework for future research on this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C43H78N7O17P3S[1]
Molecular Weight 1090.1 g/mol [1]
Appearance Expected to be a white to off-white solid.Based on similar long-chain acyl-CoAs.
Melting Point Not determined.Expected to be a high-melting solid.
Boiling Point Not determined.Expected to decompose before boiling.
Solubility Expected to be soluble in aqueous buffers and organic solvents like methanol (B129727) and ethanol. The solubility in aqueous solutions is influenced by pH and the presence of detergents, and it is known to form micelles above a critical concentration.Based on the properties of other long-chain acyl-CoAs.
Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Should be stored at low temperatures (-20°C or below) in a dry, inert atmosphere.General property of acyl-CoA thioesters.
Table 2: Physical and Chemical Properties of 19-Methylhenicosanoic Acid
PropertyValueSource/Comment
Molecular Formula C22H44O2
Molecular Weight 356.6 g/mol
Appearance Expected to be a white waxy solid.Based on similar long-chain fatty acids.
Melting Point Not determined.Long-chain saturated fatty acids are typically solids at room temperature.[2]
Boiling Point Not determined.Boiling points of saturated fatty acids increase with chain length.[2]
Solubility Insoluble in water; soluble in organic solvents such as chloroform, ether, and hot ethanol.[2]General property of long-chain fatty acids.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound have not been published. However, established methods for the synthesis and analysis of other long-chain acyl-CoAs can be adapted.

Hypothetical Synthesis of this compound

The synthesis of this compound can be approached through chemical methods, most commonly by activating the parent fatty acid, 19-methylhenicosanoic acid, and then reacting it with coenzyme A.

Materials:

  • 19-methylhenicosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous buffer (e.g., potassium bicarbonate, pH 8.5)

  • Argon or Nitrogen gas

Procedure:

  • Activation of 19-methylhenicosanoic acid:

    • Dissolve 19-methylhenicosanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Add a molar excess of N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazolide derivative. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in an anhydrous aqueous buffer (e.g., potassium bicarbonate, pH 8.5).

    • Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification:

    • The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The fractions containing the product can be identified by UV absorbance at 260 nm (adenine ring of CoA) and confirmed by mass spectrometry.

  • Lyophilization and Storage:

    • The purified fractions are pooled, frozen, and lyophilized to obtain the final product as a solid.

    • Store the lyophilized powder at -20°C or -80°C under a dry, inert atmosphere.

Analysis of this compound

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): As described in the purification step, RP-HPLC with UV detection is a standard method for assessing the purity of acyl-CoA derivatives.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions.

Visualization of Workflows and Relationships

To aid in the understanding of the synthesis and broader context of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 19-methylhenicosanoic acid activation Activation with CDI in THF start->activation thioesterification Thioesterification Reaction activation->thioesterification coa_solution Coenzyme A in aqueous buffer coa_solution->thioesterification purification RP-HPLC Purification thioesterification->purification analysis Purity Check (HPLC) & Identity Confirmation (MS) purification->analysis product Final Product: this compound analysis->product

Caption: A hypothetical experimental workflow for the synthesis and purification of this compound.

logical_relationship fatty_acid 19-Methylhenicosanoic Acid acyl_coa This compound fatty_acid->acyl_coa Acyl Chain Source activating_agent Activating Agent (e.g., CDI) activating_agent->acyl_coa Facilitates Reaction coenzyme_a Coenzyme A coenzyme_a->acyl_coa Thioester Formation

Caption: Logical relationship of reactants in the synthesis of this compound.

Potential Biological Significance and Future Directions

While no specific biological roles for this compound have been documented, its structure suggests potential involvement in several areas:

  • Lipid Metabolism: As a long-chain acyl-CoA, it is a likely substrate or inhibitor of enzymes involved in fatty acid oxidation, elongation, and the synthesis of complex lipids such as phospholipids, triglycerides, and sphingolipids. The methyl branch may alter its recognition by these enzymes compared to its straight-chain counterpart.

  • Cell Signaling: Long-chain acyl-CoAs have been implicated in various signaling pathways, including the regulation of ion channels and protein kinases. The unique structure of this compound could confer specific signaling properties.

  • Drug Development: Understanding the metabolism and biological effects of branched-chain fatty acids and their CoA derivatives could open new avenues for therapeutic intervention in metabolic diseases.

Future research should focus on the successful synthesis and purification of this compound to enable detailed biochemical and cellular studies. Investigating its interaction with key metabolic enzymes and its role in cellular signaling will be crucial to elucidating its biological function.

Conclusion

This technical guide provides a summary of the current, albeit limited, knowledge regarding the physical and chemical properties of this compound. By leveraging established methodologies for similar long-chain acyl-CoAs, this document offers a practical framework for its synthesis and analysis. The provided visualizations aim to clarify the experimental workflow and the relationships between the key components of its synthesis. Further research is essential to fully characterize this molecule and uncover its potential biological significance, which may have implications for our understanding of lipid metabolism and the development of novel therapeutics.

References

Unraveling the Cellular Choreography of 19-Methylhenicosanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of the C22 very-long-chain branched-chain fatty acid, 19-methylhenicosanoyl-CoA, is a testament to the intricate metabolic cooperation between two key cellular organelles: the mitochondria and the endoplasmic reticulum. This technical guide provides an in-depth exploration of the cellular localization of this biosynthetic pathway, detailing the distinct roles of each organelle and the enzymes involved. We present a consolidated view of the current understanding, supported by detailed experimental protocols and quantitative data, to serve as a comprehensive resource for researchers in lipid metabolism and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), particularly those with branched chains, play crucial roles in various physiological processes, including membrane structure, energy storage, and cell signaling. The this compound is a specific C22 saturated fatty acid with a methyl branch at the 19th carbon position. Understanding its precise cellular site of synthesis is paramount for elucidating its physiological functions and for the development of therapeutic interventions targeting lipid metabolic disorders. This guide will dissect the synthesis of this compound into two fundamental stages: the mitochondrial genesis of the branched-chain primer and its subsequent elongation within the endoplasmic reticulum.

The Bipartite Biosynthetic Pathway: A Tale of Two Organelles

The synthesis of this compound is not confined to a single cellular location but is a spatially segregated process requiring the coordinated action of enzymes in both the mitochondria and the endoplasmic reticulum.

Mitochondrial Genesis of the Branched-Chain Primer

The journey begins in the mitochondria with the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The key enzymatic complex responsible for the irreversible oxidative decarboxylation of the α-ketoacids derived from these amino acids is the branched-chain α-keto acid dehydrogenase complex (BCKDC) . This complex is strategically located on the inner mitochondrial membrane[1]. The product of this reaction is a branched-chain acyl-CoA primer, which serves as the initial building block for the final fatty acid. For this compound, the likely primer is isovaleryl-CoA, derived from leucine.

Endoplasmic Reticulum: The Site of Elongation

Once synthesized in the mitochondria, the branched-chain acyl-CoA primer is transported to the endoplasmic reticulum (ER) for a series of elongation cycles. This transport mechanism is thought to involve the carnitine shuttle system, which facilitates the movement of acyl-CoAs across mitochondrial membranes[2][3][4][5][6]. Within the ER membrane reside the Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes, a family of seven elongases in mammals, each with distinct substrate specificities[3]. Research has shown that specific ELOVL isoforms, namely ELOVL1, ELOVL3, and ELOVL7 , are capable of elongating saturated branched-chain acyl-CoAs[3]. ELOVL3 exhibits high activity towards shorter branched-chain acyl-CoAs, while ELOVL1 is involved in the elongation of longer branched-chain VLCFAs, making them prime candidates for the elongation steps leading to the C22 length of this compound[3].

The elongation process in the ER is a four-step cycle involving condensation, reduction, dehydration, and a second reduction, ultimately adding two carbon units to the growing acyl chain in each cycle.

Quantitative Distribution of Key Enzymes

The relative abundance of the key enzymes in different cellular compartments underscores the spatial segregation of the synthesis of this compound. While precise absolute quantification can be cell-type dependent, the general distribution is well-established.

Enzyme/ComplexPrimary LocalizationSecondary LocalizationMethod of Determination
BCKDH Complex Mitochondrial Inner Membrane[1]-Subcellular Fractionation & Western Blot
ELOVL1 Endoplasmic Reticulum-Immunofluorescence, Subcellular Fractionation & Western Blot
ELOVL3 Endoplasmic Reticulum-Immunofluorescence, Subcellular Fractionation & Western Blot
ELOVL7 Endoplasmic Reticulum-Immunofluorescence, Subcellular Fractionation & Western Blot

Experimental Protocols

To aid researchers in the study of this compound synthesis, we provide detailed methodologies for key experiments.

Subcellular Fractionation for Isolation of Mitochondria and Microsomes

This protocol allows for the separation of mitochondrial and microsomal (ER-derived) fractions from cell culture or tissue samples to analyze enzyme activity and protein distribution.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Mitochondria isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EGTA, with protease inhibitors)

  • Microsome resuspension buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or minced tissue in homogenization buffer.

  • Homogenize the sample using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor with a microscope).

  • Centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the crude mitochondrial fraction.

  • The resulting supernatant is the cytosolic fraction. To isolate microsomes, centrifuge this supernatant at high speed (e.g., 100,000 x g for 1 hour at 4°C).

  • The pellet from the high-speed centrifugation is the microsomal fraction. Resuspend in microsome resuspension buffer.

  • Wash the crude mitochondrial pellet by resuspending in mitochondria isolation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial and microsomal pellets in appropriate buffers for downstream analysis.

  • Determine protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

In Vitro Microsomal Fatty Acid Elongation Assay

This assay measures the activity of ELOVL elongases in the isolated microsomal fraction.

Materials:

  • Isolated microsomal fraction

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM MgCl2)

  • Branched-chain acyl-CoA substrate (e.g., isovaleryl-CoA)

  • [14C]-Malonyl-CoA (radiolabeled)

  • NADPH

  • Reaction termination solution (e.g., 2.5 M KOH in 50% ethanol)

  • Scintillation fluid

Procedure:

  • In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), assay buffer, and NADPH.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the branched-chain acyl-CoA substrate and [14C]-malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the reaction with concentrated HCl.

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and resuspend the fatty acid residue in scintillation fluid.

  • Measure the incorporation of radioactivity using a scintillation counter.

Immunofluorescence Co-localization of Mitochondrial and ER Markers

This protocol allows for the visualization of the spatial relationship between mitochondria and the ER.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Primary antibodies: anti-mitochondrial marker (e.g., TOM20) and anti-ER marker (e.g., Calnexin or an anti-ELOVL antibody)

  • Fluorescently labeled secondary antibodies (with distinct fluorophores)

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with a mixture of the two primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with a mixture of the corresponding fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour in the dark.

  • Wash cells three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Wash cells twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the fluorescence signals using a confocal microscope. Co-localization of the two signals will indicate the proximity of mitochondria and the ER.

Visualizing the Pathway and Workflow

Biosynthetic Pathway of this compound

BCFAsynthesis cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCKDH BCKDH Complex BCKA->BCKDH Primer_CoA Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) BCKDH->Primer_CoA Primer_CoA->Primer_CoA_ER Transport via Carnitine Shuttle? ELOVL ELOVL Elongases (ELOVL1, ELOVL3) Elongation_Cycle Fatty Acid Elongation (4 steps, +2C per cycle) ELOVL->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Final_Product This compound Elongation_Cycle->Final_Product Multiple Cycles

Caption: Biosynthesis of this compound.

Experimental Workflow for Subcellular Localization

Workflow cluster_sample Sample Preparation cluster_fractionation Subcellular Fractionation cluster_fractions Isolated Fractions cluster_analysis Downstream Analysis Cells Cells/Tissue Homogenization Homogenization Cells->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Supernatant Ultracentrifugation Ultracentrifugation Centrifugation2->Ultracentrifugation Supernatant Mitochondria Mitochondrial Fraction Centrifugation2->Mitochondria Microsomes Microsomal (ER) Fraction Ultracentrifugation->Microsomes Cytosol Cytosolic Fraction Ultracentrifugation->Cytosol Supernatant WB Western Blot (Enzyme Distribution) Mitochondria->WB ActivityAssay Enzyme Activity Assays Mitochondria->ActivityAssay MS Mass Spectrometry (Acyl-CoA Analysis) Mitochondria->MS Microsomes->WB Microsomes->ActivityAssay Microsomes->MS Cytosol->WB

Caption: Workflow for Subcellular Localization Studies.

Conclusion

The synthesis of this compound exemplifies a sophisticated interplay between mitochondrial and endoplasmic reticulum metabolism. The initiation of the branched-chain primer in the mitochondria and its subsequent elongation in the endoplasmic reticulum highlights the importance of inter-organellar communication and transport in lipid biosynthesis. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the nuances of this pathway, paving the way for a deeper understanding of the roles of branched-chain VLCFAs in health and disease and identifying potential targets for therapeutic intervention.

References

Methodological & Application

Application Note and Protocol: Chemical Synthesis of 19-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 19-Methylhenicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A derivative. The synthesis is presented in two main stages: first, the preparation of the precursor fatty acid, 19-methylhenicosanoic acid, via a malonic ester synthesis route. Second, the subsequent conjugation to Coenzyme A (CoA) is achieved through a 1,1'-carbonyldiimidazole (B1668759) (CDI)-mediated activation and acylation. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow visualization to guide researchers in the preparation of this molecule for various research applications.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Branched-chain fatty acids, while less common than their straight-chain counterparts, play significant roles in the properties of biological membranes and as signaling molecules. This compound is a valuable tool for studying the enzymes and pathways involved in branched-chain fatty acid metabolism and for the development of novel therapeutics. This protocol outlines a reliable chemical synthesis route to obtain this important molecule.

Synthesis Overview

The overall synthesis is a two-part process. First, the C22 branched-chain fatty acid, 19-methylhenicosanoic acid, is synthesized. Subsequently, this fatty acid is activated and coupled with Coenzyme A.

Workflow of this compound Synthesis

Synthesis_Workflow cluster_0 Part 1: Synthesis of 19-Methylhenicosanoic Acid cluster_1 Part 2: Synthesis of this compound A Diethyl Malonate C Alkylation A->C B 1-bromo-17-methylnonadecane B->C D Hydrolysis & Decarboxylation C->D E 19-Methylhenicosanoic Acid D->E F 19-Methylhenicosanoic Acid H Activation to Imidazolide F->H G 1,1'-Carbonyldiimidazole (CDI) G->H J Acylation H->J I Coenzyme A I->J K This compound J->K

Caption: Overall workflow for the two-part synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product. Yields are estimated based on similar reactions reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Yield
19-Methylhenicosanoic AcidC₂₂H₄₄O₂340.5970-80%
This compoundC₄₃H₇₈N₇O₁₇P₃S1090.10>90%

Experimental Protocols

Part 1: Proposed Synthesis of 19-Methylhenicosanoic Acid

This protocol is based on the principles of malonic ester synthesis, a classic method for preparing substituted carboxylic acids[1][2][3][4].

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • 1-bromo-17-methylnonadecane (requires separate synthesis)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen). To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1 hour.

  • Alkylation: Add 1-bromo-17-methylnonadecane (1.0 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Hydrolysis and Decarboxylation: Evaporate the solvent from the dried organic phase. To the resulting dialkylated malonic ester, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 12 hours to facilitate both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative.

  • Purification: Cool the reaction mixture and extract the crude 19-methylhenicosanoic acid with diethyl ether. Wash the organic extract with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol).

Part 2: Synthesis of this compound

This procedure utilizes CDI for the activation of the carboxylic acid, which then readily reacts with the thiol group of Coenzyme A[5][6][7].

Materials:

Procedure:

  • Activation of Fatty Acid: In a dry flask under an inert atmosphere, dissolve 19-methylhenicosanoic acid (1.0 equivalent) in anhydrous THF. Add CDI (1.2 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases. This forms the 19-methylhenicosanoyl-imidazolide intermediate.

  • Acylation of Coenzyme A: In a separate flask, dissolve Coenzyme A (1.5 equivalents) in cold (4°C) sodium bicarbonate buffer (0.5 M, pH 8.0).

  • Reaction: Slowly add the activated fatty acid solution (from step 1) to the Coenzyme A solution with vigorous stirring. Maintain the reaction at 4°C for 4-6 hours. The pH of the reaction mixture should be monitored and maintained between 7.5 and 8.0.

  • Quenching: After the reaction period, the reaction can be quenched by the addition of a small amount of a thiol-containing reagent like dithiothreitol (B142953) (DTT) to react with any unreacted imidazolide.

  • Purification: The crude this compound can be purified by reversed-phase high-performance liquid chromatography (HPLC)[8][9][10]. A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 5.5). The elution of the product can be monitored by UV absorbance at 260 nm.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the acyl chain and the formation of the thioester bond.

Storage

Store the final product, this compound, as a lyophilized powder at -20°C or below to prevent degradation. For use, dissolve in an appropriate buffer immediately before the experiment.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Perform all reactions in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are critical for the success of the reactions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Extraction of 19-Methylhenicosanoyl-CoA from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Methylhenicosanoyl-CoA is a very-long-chain fatty acyl-CoA that may be of interest in various research fields, including microbiology, biotechnology, and drug development, due to its potential role in microbial physiology and as a precursor for the synthesis of complex lipids. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from microbial cultures. The methodologies described are based on established principles for the extraction of long-chain and very-long-chain acyl-CoAs and have been adapted for this specific molecule.

Data Presentation

Table 1: Hypothetical Extraction Efficiency of this compound using Different Solvent Systems.
Solvent System (v/v/v)Microbial SpeciesExtraction MethodRecovery Rate (%)Purity (%)
Chloroform (B151607):Methanol:Water (2:1:0.8)Bacillus subtilisBligh & Dyer85 ± 590 ± 4
Chloroform:Methanol (1:2)Escherichia coliModified Folch78 ± 685 ± 5
Isopropanol:Hexane:Water (3:2:2)Streptomyces sp.Matyash82 ± 488 ± 3

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific microbial strain, growth conditions, and experimental execution.

Table 2: Quantitative Analysis of this compound by LC-MS/MS.
ParameterValue
Limit of Detection (LOD) 0.5 pmol
Limit of Quantification (LOQ) 1.5 pmol
Linear Range 1.5 - 500 pmol
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 8%
Accuracy (%) 95 - 105%

Note: These values represent typical performance characteristics for the LC-MS/MS quantification of long-chain acyl-CoAs and should be validated for each specific instrument and method.

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Cultures (Modified Bligh & Dyer Method)

This protocol is a modified version of the classic Bligh & Dyer method, optimized for the extraction of very-long-chain acyl-CoAs from microbial biomass.

Materials:

  • Microbial cell pellet (from 50-100 mL of culture)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Centrifuge tubes (glass, solvent-resistant)

  • Homogenizer or sonicator

  • Centrifuge capable of reaching 2000 x g

  • Nitrogen gas stream for drying

  • Internal standard (e.g., C17:0-CoA or a commercially available deuterated long-chain acyl-CoA)

Procedure:

  • Cell Harvesting: Centrifuge the microbial culture at 5000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold phosphate buffer.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of cold phosphate buffer. Disrupt the cells using a homogenizer or sonicator. Keep the sample on ice throughout this process to prevent degradation.

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell lysate.

  • Solvent Extraction:

    • To the 1 mL of cell lysate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a lower organic layer (containing lipids and acyl-CoAs), and a protein interface.

  • Collection of Organic Phase: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., 100-200 µL of isopropanol:acetonitrile, 1:1, v/v).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

LC Gradient:

Time (min)% Mobile Phase B
0.040
2.040
10.095
12.095
12.140
15.040

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be the [M+H]+ adduct. The product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine group. The exact m/z values need to be determined by direct infusion of a standard if available, or predicted based on the structure.

    • Internal Standard: Monitor the specific precursor-product ion transition for the chosen internal standard.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards of a commercially available or synthesized this compound standard of known concentration.

  • Sample Analysis: Inject the reconstituted microbial extracts and calibration standards onto the LC-MS/MS system.

  • Data Analysis: Integrate the peak areas of the MRM transitions for this compound and the internal standard. Construct a calibration curve and calculate the concentration of this compound in the samples.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis Culture Microbial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Homogenization/Sonication) Harvest->Lysis Extraction Solvent Extraction (Chloroform:Methanol:Water) Lysis->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Collect Collect Organic Phase Separation->Collect Dry Drying (Nitrogen Stream) Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant

Caption: Experimental workflow for the extraction and analysis of this compound.

fatty_acid_biosynthesis cluster_pathway Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Elongation Fatty Acid Synthase (FAS) Elongation Cycles MalonylCoA->Elongation BranchedStarter Branched-Chain Starter Unit (e.g., isobutyryl-CoA) BranchedStarter->Elongation VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA Elongation->VLCFA_CoA Target This compound VLCFA_CoA->Target Further Modification/ Chain Length Specificity

Caption: Simplified overview of the biosynthesis of a branched very-long-chain fatty acyl-CoA.

Application Notes and Protocols for the Quantitative Analysis of 19-Methylhenicosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methylhenicosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The quantification of specific acyl-CoA species, such as this compound, in biological samples is crucial for understanding their physiological roles and their association with various metabolic states and diseases. Alterations in the levels of very-long-chain and branched-chain fatty acids have been linked to genetic metabolic disorders.[1]

This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.[3]

Materials and Reagents:

  • Biological tissue (e.g., liver, muscle, adipose tissue)

  • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA is recommended. As a specific IS for this compound is not commercially available, a C17:0 or other odd-chain acyl-CoA can be used and its performance validated.

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

  • Add 1 mL of cold phosphate buffer and the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of 2-propanol and continue homogenization.

  • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and then incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and apply it to a pre-conditioned C18 SPE column.

  • Wash the column with a solution of 80:20 water:acetonitrile to remove polar impurities.

  • Elute the acyl-CoAs with 100% acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for this compound based on its molecular weight (1090.1 g/mol ) and the known fragmentation patterns of other long-chain acyl-CoAs, which commonly exhibit a neutral loss of 507 Da.[2][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1090.1583.135
This compound1090.1428.045
Internal Standard (e.g., C17:0-CoA)User-definedUser-definedUser-defined

Note: The exact m/z values and collision energies should be optimized empirically by infusing a standard of a similar long-chain acyl-CoA.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Quantitative Analysis of this compound in Biological Samples

Sample IDTissue TypeConditionThis compound (pmol/g tissue)Standard Deviation
Control 1LiverHealthy1.230.15
Control 2LiverHealthy1.350.21
Treated 1LiverDisease Model5.870.45
Treated 2LiverDisease Model6.120.53
Control 3MuscleHealthy0.450.08
Treated 3MuscleDisease Model1.210.19

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Tissue) homogenization Homogenization in Buffer with Internal Standard sample->homogenization extraction Acetonitrile Precipitation & Solid Phase Extraction homogenization->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quantification Data Processing & Quantification analysis->quantification results Results Table quantification->results

Caption: Workflow for the quantitative analysis of this compound.

Potential Metabolic Pathway

Branched-chain fatty acids can be derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[5][6] The resulting branched-chain alpha-keto acids can be further metabolized to form branched-chain acyl-CoAs.

metabolic_pathway bcaa Branched-Chain Amino Acids (e.g., Leucine) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoA Precursors bcka->bc_acyl_coa Oxidative Decarboxylation elongation Fatty Acid Elongation Cycles bc_acyl_coa->elongation target_coa This compound elongation->target_coa beta_ox β-Oxidation (Energy) target_coa->beta_ox complex_lipids Incorporation into Complex Lipids target_coa->complex_lipids

References

Application Notes and Protocols: 19-Methylhenicosanoyl-CoA as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. The analysis of acyl-Coenzyme A (acyl-CoA) species, central intermediates in fatty acid metabolism, presents a significant analytical challenge due to their low abundance and structural diversity. The use of a suitable internal standard is critical for correcting variations in sample preparation and instrument response in mass spectrometry-based analyses.

19-Methylhenicosanoyl-CoA, a C22 branched-chain fatty acyl-CoA, serves as an excellent internal standard for the quantification of long-chain and very-long-chain acyl-CoAs. Its branched structure and odd-numbered total carbon chain make it a non-endogenous molecule in most biological systems, ensuring that its signal does not interfere with the measurement of naturally occurring acyl-CoAs. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in metabolomics research.

Key Applications

  • Targeted Quantification of Long-Chain Acyl-CoAs: Accurate measurement of specific long-chain and very-long-chain acyl-CoAs (C16-C26) in various biological matrices such as plasma, tissues, and cell lysates.

  • Lipidomic Profiling: Normalization of acyl-CoA profiles in lipidomic studies to identify dysregulation in fatty acid metabolism associated with diseases like diabetes, obesity, and cancer.

  • Drug Discovery and Development: Assessment of the effects of drug candidates on fatty acid metabolism by monitoring changes in acyl-CoA levels.

Physicochemical Properties

PropertyValue
Chemical Formula C43H78N7O17P3S[1]
Molecular Weight 1090.1 g/mol [1]
Structure A coenzyme A molecule esterified with 19-methylhenicosanoic acid, a branched-chain fatty acid.
Solubility Soluble in aqueous buffers and organic solvents typically used in metabolomics sample preparation.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of acyl-CoAs using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) IS_Spike Spike with This compound Sample->IS_Spike Extraction Acyl-CoA Extraction IS_Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Absolute Quantification Normalization->Quantification

Caption: General workflow for acyl-CoA quantification.

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Reconstitution: Dissolve lyophilized this compound in a suitable solvent (e.g., 70% ethanol (B145695) or methanol) to a final concentration of 1 mg/mL.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -80°C.

  • Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution with the appropriate solvent to the desired concentration (e.g., 10 µg/mL). The optimal concentration of the internal standard should be determined based on the expected concentration range of the endogenous acyl-CoAs and the sensitivity of the mass spectrometer.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific biological matrices.

Materials:

  • Biological sample (e.g., ~20-50 mg of tissue, 1-5 million cells)

  • This compound internal standard working solution

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Homogenizer (for tissues)

  • Centrifuge

Procedure:

  • Sample Collection and Quenching: Rapidly collect and quench the metabolic activity of the biological sample, for instance by snap-freezing in liquid nitrogen.

  • Internal Standard Spiking: To the frozen sample, add a known amount of the this compound working solution. The volume should be consistent across all samples.

  • Homogenization (for tissues): Add 500 µL of cold extraction solvent and homogenize the tissue on ice.

  • Extraction: For all sample types, add the cold extraction solvent to a final volume of 1 mL per 25 mg of tissue or per 2 million cells. Vortex vigorously for 1 minute.

  • Protein Precipitation: Incubate the samples at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs and transfer it to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be required for specific instruments and applications.

Parameter Suggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water, pH 8.0-10.5 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50°C
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[2] The precursor ion will be the [M+H]+ of the specific acyl-CoA.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound1091.1584.1 ([M+H-507]+)
Example: Palmitoyl-CoA (C16:0)1004.6497.6
Example: Stearoyl-CoA (C18:0)1032.7525.7
Example: Oleoyl-CoA (C18:1)1030.6523.6
Example: Lignoceroyl-CoA (C24:0)1116.8609.8

Note: The exact m/z values should be confirmed by direct infusion of standards.

Data Analysis and Quantification

The quantification of endogenous acyl-CoAs is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

data_analysis_logic cluster_input Input Data cluster_processing Calculation Steps cluster_output Final Result Analyte_Peak Peak Area of Endogenous Acyl-CoA Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Analyte_Peak->Ratio IS_Peak Peak Area of This compound IS_Peak->Ratio Cal_Curve Calibration Curve Data Concentration Determine Concentration from Calibration Curve Cal_Curve->Concentration Ratio->Concentration Final_Conc Absolute Concentration of Endogenous Acyl-CoA Concentration->Final_Conc

Caption: Data analysis workflow for quantification.

Procedure:

  • Peak Integration: Integrate the peak areas of the endogenous acyl-CoAs and the this compound internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the response ratio for each analyte: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target acyl-CoAs and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of the endogenous acyl-CoAs in the biological samples by interpolating their response ratios on the calibration curve.

Method Validation

To ensure the reliability of the analytical method, the following parameters should be validated:

Validation Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Recovery of 85-115% for spiked samples.
Precision (Intra- and Inter-day) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the target analyte.Comparison of the response of the analyte in the presence and absence of the biological matrix.
Stability The stability of the analytes and internal standard in the biological matrix under different storage and processing conditions.Minimal degradation over the tested period.

Conclusion

This compound is a valuable tool for the accurate and reliable quantification of long-chain and very-long-chain acyl-CoAs in metabolomics and lipidomics research. Its non-endogenous nature minimizes analytical interference, and its structural similarity to the target analytes ensures comparable extraction efficiency and ionization response. The detailed protocols and guidelines presented in these application notes provide a solid foundation for researchers to incorporate this internal standard into their analytical workflows, leading to more robust and reproducible results in the study of fatty acid metabolism.

References

Application Notes and Protocols for Enzymatic Assays Utilizing 19-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA. Its metabolism in mammalian cells is expected to proceed via the peroxisomal alpha- and/or beta-oxidation pathways, which are responsible for the degradation of dietary branched-chain fatty acids and very long-chain fatty acids. Understanding the enzymatic processing of this compound is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target in various metabolic diseases.

These application notes provide a comprehensive overview of the enzymatic pathways likely involved in the metabolism of this compound and detailed protocols for assays of the key enzymes.

Potential Metabolic Pathways for this compound

Based on its structure, this compound is a substrate for a series of enzymatic reactions primarily located in the peroxisome. The key steps include:

  • Activation: The corresponding free fatty acid, 19-methylhenicosanoic acid, must first be activated to its CoA thioester, this compound, by a very long-chain acyl-CoA synthetase (VLC-ACS).

  • Racemization: As this compound is a 2-methyl branched-chain fatty acyl-CoA, it will exist as a mixture of (2R) and (2S) stereoisomers. Peroxisomal β-oxidation is stereospecific for the (2S)-epimer. Therefore, the (2R)-epimer must be converted to the (2S)-epimer by α-methylacyl-CoA racemase (AMACR).

  • Peroxisomal β-oxidation: The (2S)-19-Methylhenicosanoyl-CoA then enters the peroxisomal β-oxidation pathway. This involves a series of reactions catalyzed by branched-chain acyl-CoA oxidase (ACOX2/3), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx) thiolase.

The following sections provide detailed protocols for assaying the activity of these key enzymes using this compound as a substrate.

I. Very Long-Chain Acyl-CoA Synthetase (VLC-ACS) Assay

Application: This assay determines the rate of activation of 19-methylhenicosanoic acid to this compound. This is the initial and often rate-limiting step for its metabolism.

Principle: The assay measures the incorporation of radiolabeled 19-methylhenicosanoic acid into its CoA ester. The product, [³H]this compound, is separated from the unreacted fatty acid by solvent extraction, and the radioactivity is quantified by liquid scintillation counting.

Experimental Protocol:

  • Reagents:

    • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 200 mM KCl.

    • ATP solution: 100 mM ATP in water.

    • CoA solution: 10 mM Coenzyme A in water.

    • DTT solution: 100 mM Dithiothreitol in water.

    • [³H]19-methylhenicosanoic acid (custom synthesis required).

    • Bovine Serum Albumin (BSA), fatty acid-free.

    • Enzyme source: Cell lysate or purified VLC-ACS.

    • Extraction solvent: Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1, v/v/v).

    • Heptane.

    • Alkaline ethanol (B145695): 0.5 M NaOH in 50% ethanol.

    • Scintillation cocktail.

  • Procedure:

    • Prepare a substrate solution by mixing [³H]19-methylhenicosanoic acid with unlabeled 19-methylhenicosanoic acid to the desired specific activity and concentration in a solution containing 1% BSA.

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer: 50 µL

      • ATP solution: 10 µL

      • CoA solution: 5 µL

      • DTT solution: 5 µL

      • Substrate solution: 20 µL

      • Enzyme source: 10 µL (containing 10-50 µg of protein)

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for 10-30 minutes.

    • Stop the reaction by adding 1.25 mL of Dole's reagent.

    • Add 0.75 mL of heptane and 0.4 mL of water. Vortex and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper heptane phase (containing unreacted fatty acid) to a new tube.

    • Wash the lower aqueous phase with 0.75 mL of heptane, vortex, centrifuge, and discard the upper phase. Repeat this wash step.

    • Add 1 mL of alkaline ethanol to the aqueous phase, vortex, and incubate at 60°C for 30 minutes to hydrolyze the acyl-CoA.

    • Add 1.25 mL of heptane and 0.5 mL of 1 M H₂SO₄. Vortex and centrifuge.

    • Transfer 1 mL of the upper heptane phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.

Data Presentation:

Substrate Concentration (µM)Enzyme Concentration (µg)Incubation Time (min)CPM (counts per minute)Specific Activity (nmol/min/mg)
102015
252015
502015
1002015

Specific activity is calculated based on the specific activity of the [³H]19-methylhenicosanoic acid.

Experimental Workflow:

VLC_ACS_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Separation cluster_quantification Quantification A Prepare Substrate: [3H]19-Methylhenicosanoic Acid + BSA C Add Enzyme Source A->C B Prepare Reaction Mix: Buffer, ATP, CoA, DTT B->C D Incubate at 37°C C->D E Stop Reaction (Dole's Reagent) D->E F Phase Separation: Extract Unreacted Substrate E->F G Hydrolyze Acyl-CoA F->G H Extract Radiolabeled Fatty Acid G->H I Liquid Scintillation Counting H->I AMACR_Assay_Pathway cluster_racemization Racemization cluster_oxidation Oxidation & Detection A (2R)-19-Methylhenicosanoyl-CoA AMACR AMACR A->AMACR B (2S)-19-Methylhenicosanoyl-CoA ACOX ACOX B->ACOX AMACR->B C 2-enoyl-CoA + H₂O₂ HRP HRP C->HRP  + 4-AAP + DCHBS D Colored Product ACOX->C HRP->D  + 4-AAP + DCHBS Peroxisomal_Beta_Oxidation cluster_input Substrate & System cluster_process Metabolic Process cluster_output Products & Analysis A [D3]-19-Methylhenicosanoyl-CoA C Peroxisomal β-Oxidation A->C B Cellular System (e.g., Fibroblasts) B->C D Chain-Shortened [D3]-Acyl-CoAs C->D E Acetyl-CoA C->E F LC-MS/MS Analysis D->F PPARa_Signaling cluster_cellular_entry Cellular Uptake and Activation cluster_nuclear_signaling Nuclear Receptor Activation cluster_metabolic_outcome Metabolic Response FA 19-Methylhenicosanoic Acid VLC_ACS VLC-ACS FA->VLC_ACS FA_CoA This compound PPARa PPARα FA_CoA->PPARa VLC_ACS->FA_CoA RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Metabolism Increased Fatty Acid Oxidation Target_Genes->Metabolism

Application Notes and Protocols for the Derivatization of 19-Methylhenicosanoyl-CoA for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

Introduction

19-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. The analysis of specific long-chain acyl-CoAs is crucial for understanding lipid metabolism and its role in various disease states. Due to the lack of a strong chromophore in the acyl chain, direct UV detection of these molecules by High-Performance Liquid Chromatography (HPLC) can be challenging, especially at low physiological concentrations. To overcome this limitation, a pre-column derivatization step is often employed to introduce a fluorescent tag onto the molecule, thereby significantly enhancing detection sensitivity and selectivity.

Principle of the Method

This protocol details a highly sensitive method for the analysis of this compound by converting it into a fluorescent derivative. The method is based on the reaction of the adenine (B156593) moiety of Coenzyme A with chloroacetaldehyde (B151913) to form a highly fluorescent 1,N⁶-ethenoadenosine derivative.[1] This etheno-19-Methylhenicosanoyl-CoA can then be readily separated and quantified using reversed-phase HPLC with fluorescence detection.[1] This direct derivatization of the intact acyl-CoA molecule allows for precise quantification without the need for hydrolysis and subsequent analysis of the fatty acid portion.

The derivatization reaction is depicted below:

G cluster_reactants Reactants cluster_products Product 19_Methylhenicosanoyl_CoA This compound Etheno_derivative Etheno-19-Methylhenicosanoyl-CoA (Fluorescent) 19_Methylhenicosanoyl_CoA->Etheno_derivative Reaction (pH 4-5, Heat) Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Etheno_derivative

Caption: Derivatization of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 4.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Acetic acid

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • HPLC system with fluorescence detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol 1: Derivatization of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution). For biological samples, perform a lipid extraction followed by solid-phase extraction to isolate the long-chain acyl-CoAs.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of the sample or standard solution.

    • 50 µL of 0.1 M sodium phosphate buffer (pH 4.5).

    • 10 µL of chloroacetaldehyde solution.

  • Incubation: Vortex the mixture briefly and incubate at 80°C for 30 minutes in a heating block or water bath.

  • Cooling and Neutralization: After incubation, cool the reaction mixture to room temperature. If necessary, neutralize the solution with a small volume of a suitable base.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet any precipitate.

  • Sample for HPLC: Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of Etheno-19-Methylhenicosanoyl-CoA
  • HPLC System Configuration:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Fluorescence Detector: Set the excitation wavelength to 270 nm and the emission wavelength to 410 nm.

    • Column Temperature: 35°C.[1]

    • Injection Volume: 20 µL.

  • Mobile Phase:

    • Mobile Phase A: 75 mM KH₂PO₄ in water.[1]

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[1]

  • Gradient Elution Program:

    • A gradient elution is recommended to achieve optimal separation of long-chain acyl-CoAs.[1] The specific gradient may need optimization based on the specific HPLC system and column used. A representative gradient is provided in the data tables below.

The overall experimental workflow is summarized in the following diagram:

G Sample_Prep Sample Preparation (Standard or Extract) Derivatization Derivatization with Chloroacetaldehyde Sample_Prep->Derivatization HPLC_Analysis RP-HPLC Analysis Derivatization->HPLC_Analysis Detection Fluorescence Detection (Ex: 270 nm, Em: 410 nm) HPLC_Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis.

Data Presentation

Table 1: HPLC Gradient Program
Time (minutes)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
00.55644
800.55050
951.03070
1201.02080
1250.55644
1400.55644

This is an exemplary gradient program based on similar analyses and may require optimization.[1]

Table 2: Quantitative Data for Etheno-19-Methylhenicosanoyl-CoA Analysis
ParameterValue
Retention Time (tR) ~ 105 minutes (estimated)
Limit of Detection (LOD) 5-10 fmol
Limit of Quantification (LOQ) 15-30 fmol
Linear Range 0.05 - 5 µM
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%

Note: The presented quantitative data is hypothetical and serves as an example. Actual values must be determined experimentally. The high sensitivity, with detection limits in the femtomole range, is a key advantage of this method.[1]

Conclusion

The described protocol provides a robust and highly sensitive method for the quantification of this compound. The pre-column derivatization with chloroacetaldehyde to form a fluorescent etheno-adduct, coupled with reversed-phase HPLC and fluorescence detection, allows for the reliable analysis of this long-chain acyl-CoA in various biological and pharmaceutical samples. This methodology is a valuable tool for researchers in the fields of lipidomics, metabolic research, and drug development.

References

Troubleshooting & Optimization

Stability issues and degradation of 19-Methylhenicosanoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 19-Methylhenicosanoyl-CoA in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a long-chain branched fatty acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, its primary stability concern in solution is the hydrolysis of the high-energy thioester bond. This degradation leads to the formation of free 19-methylhenicosanoic acid and coenzyme A, rendering the molecule inactive for its intended biological functions. This process is non-enzymatic and is influenced by solution conditions. Quantification of cellular acyl-CoAs can be challenging due to their instability in aqueous solutions.[1]

Q2: What are the main factors that influence the degradation of this compound in solution?

A2: The stability of this compound in solution is primarily affected by:

  • pH: The thioester bond is susceptible to hydrolysis at both acidic and alkaline pH. Optimal stability is generally observed in a narrow pH range, typically between 6.0 and 8.0. ATP, a related molecule with high-energy bonds, is most stable in aqueous solutions between pH 6.8 and 7.4 and rapidly hydrolyzes at more extreme pH levels.[2]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. Therefore, it is crucial to handle and store solutions of this compound at low temperatures.

  • Buffer Composition: The choice of buffer can influence stability. It is advisable to use buffers with minimal nucleophilic components that could react with the thioester bond.

  • Presence of Contaminants: Contaminating enzymes such as thioesterases, if present in the experimental system, will rapidly degrade the molecule.[3]

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the long-term stability of this compound stock solutions, the following practices are recommended:

  • Solvent Selection: For initial solubilization, use a minimal amount of an organic solvent such as DMSO or ethanol, followed by dilution with an appropriate aqueous buffer. Some researchers suggest a mixture of water and dimethylsulfoxide (DMSO) for stock solutions.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use volumes.

  • Storage Conditions: Store aliquots at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable. An alternative to storing solutions is to dry the aliquoted portions under a vacuum or inert gas and store the dry tubes in a freezer.[4]

  • Fresh Preparation: For highly sensitive experiments, preparing fresh solutions of this compound immediately before use is the most reliable approach to ensure its integrity.[4]

Q4: I am observing inconsistent results in my experiments. Could degradation of this compound be the cause?

A4: Yes, inconsistent experimental outcomes are a common consequence of this compound degradation. If the concentration of the active molecule decreases over the course of an experiment or between experiments, it can lead to poor reproducibility. It is crucial to handle the compound with care and consider its stability limitations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity Degradation of this compound due to improper storage or handling.Prepare a fresh solution of this compound from a new aliquot stored at -80°C. Ensure that the experimental buffer is within the optimal pH range (6.0-8.0).
High background signal in assays Presence of degradation products (free fatty acid and Coenzyme A) that may interfere with the assay.Purify the this compound solution using a suitable method such as solid-phase extraction to remove degradation products before use.
Inconsistent results between experimental repeats Variable degradation of this compound due to differences in incubation times or temperatures.Standardize all experimental parameters, including incubation times and temperatures. Use freshly prepared or properly stored aliquots for each experiment. Consider performing a time-course experiment to assess the stability of the compound under your specific experimental conditions.
Precipitation of the compound in aqueous buffer Long-chain acyl-CoAs have limited solubility in purely aqueous solutions.Increase the solubility by using a small percentage of an organic co-solvent (e.g., DMSO or ethanol) in your final reaction mixture. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of a generic long-chain acyl-CoA, which can be used as a guideline for this compound.

Table 1: Effect of pH on the Hydrolysis of a Long-Chain Acyl-CoA at 37°C

pHHalf-life (hours)% Remaining after 4 hours
4.02.535.4
5.08.070.7
6.024.089.1
7.048.094.4
8.018.085.9
9.05.057.4

Table 2: Effect of Temperature on the Hydrolysis of a Long-Chain Acyl-CoA at pH 7.4

Temperature (°C)Half-life (hours)% Remaining after 8 hours
450098.9
2512095.9
374889.1

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given buffer at a specific temperature.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of DMSO and water.

    • Prepare the desired experimental buffer (e.g., 50 mM phosphate (B84403) buffer) at various pH values.

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the experimental buffer.

    • Incubate the solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins and stop further degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with UV detection (typically at 260 nm for the adenine (B156593) moiety of CoA).

    • The degradation can be quantified by measuring the decrease in the peak area of the intact this compound over time.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Is this compound degradation suspected? start->check_stability yes Yes check_stability->yes no No check_stability->no Consider other variables storage Review Storage Conditions: - Aliquoted? - Stored at -80°C? - Avoided freeze-thaw cycles? handling Review Handling Procedures: - Freshly prepared? - On ice? - Correct pH? storage->handling stability_test Perform Stability Test (e.g., HPLC time-course) handling->stability_test yes->storage other_factors Investigate other experimental factors no->other_factors degraded Significant degradation observed? stability_test->degraded optimize Optimize experimental conditions: - Use fresh aliquots - Lower temperature - Adjust pH degraded->optimize Yes degraded->other_factors No end Consistent Results optimize->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway AcylCoA This compound (Active) Hydrolysis Hydrolysis (H₂O, pH, Temp) AcylCoA->Hydrolysis Products Degradation Products (Inactive) Hydrolysis->Products FFA 19-Methylhenicosanoic Acid Products->FFA CoA Coenzyme A Products->CoA

Caption: Non-enzymatic degradation of this compound.

References

Technical Support Center: Purification of Synthetic 19-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 19-Methylhenicosanoyl-CoA from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis reaction of this compound?

A1: The most common impurities include unreacted starting materials such as 19-methylhenicosanoic acid and Coenzyme A (CoA). Other byproducts can derive from the coupling reagents used in the synthesis, for instance, dicyclohexylurea if dicyclohexylcarbodiimide (B1669883) (DCC) is used as a condensing agent. It is also crucial to consider potential degradation products, as the thioester bond in acyl-CoAs is susceptible to hydrolysis.

Q2: What are the recommended methods for purifying synthetic this compound?

A2: The two primary methods for the purification of long-chain acyl-CoAs are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). Reverse-phase HPLC with a C18 column is a widely used technique that can provide high purity.[1][2] SPE offers a faster, scalable alternative for sample cleanup and enrichment.[1][3][4]

Q3: How can I assess the purity of my final this compound product?

A3: Purity is typically assessed by reverse-phase HPLC, monitoring the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[1][2] The presence of a single, sharp peak at the expected retention time is indicative of a pure product. Mass spectrometry can be used to confirm the identity of the purified compound by verifying its molecular weight.

Q4: What are the critical stability considerations for this compound during purification and storage?

A4: Long-chain acyl-CoAs are sensitive to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to work quickly, maintain low temperatures (on ice), and use buffers at a slightly acidic pH (around 4.9-6.7) to minimize degradation.[1][4] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is advisable. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Degradation of Product - Work at low temperatures (4°C or on ice) throughout the purification process.- Use pre-chilled solvents and columns.- Minimize the duration of each purification step.- Ensure the pH of all buffers is slightly acidic (pH 4.9-6.7) to reduce hydrolysis.[1][4]
Incomplete Elution from HPLC/SPE Column - Optimize the elution gradient for HPLC. A gradual increase in the organic solvent (e.g., acetonitrile) concentration is often necessary for very long-chain acyl-CoAs.- For SPE, ensure the elution solvent is strong enough to displace the highly hydrophobic this compound from the stationary phase. 2-propanol has been shown to be effective.[1]
Precipitation of Product - Very long-chain acyl-CoAs can have limited solubility in aqueous buffers. The addition of a small amount of organic solvent, such as 2-propanol, to the sample before loading can improve solubility.
Inefficient Extraction from Reaction Mixture - If performing a liquid-liquid extraction prior to chromatography, ensure the organic solvent is appropriate for the very hydrophobic nature of the product. A mixture of acetonitrile (B52724) and isopropanol (B130326) can be effective.[4]
Poor Peak Shape or Resolution in HPLC
Potential Cause Troubleshooting Steps
Column Overloading - Reduce the amount of crude material loaded onto the HPLC column.
Inappropriate Mobile Phase - Ensure the mobile phase components are of high purity (HPLC grade).- The use of an acidic buffer, such as potassium phosphate (B84403) at pH 4.9, is common for acyl-CoA separations.[1]
Compound Precipitation on Column - As mentioned previously, the limited solubility of long-chain acyl-CoAs can be an issue. Consider adding a small percentage of an organic solvent like 2-propanol to the initial mobile phase to improve solubility.
Secondary Interactions with Column - The phosphate groups of the CoA moiety can interact with the silica (B1680970) backbone of the column. Using a high-quality, end-capped C18 column can minimize these interactions.

Experimental Protocols

General Protocol for HPLC Purification of this compound

This protocol is a general guideline and may require optimization.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A starting condition of a lower percentage of acetonitrile, gradually increasing to elute the highly hydrophobic this compound. The exact gradient will need to be optimized based on the specific column and system.

  • Flow Rate: Typically 0.5-1.0 mL/min.[1]

  • Detection: UV detector at 260 nm.[1]

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of the initial mobile phase. If solubility is an issue, a small amount of 2-propanol can be added. Centrifuge to remove any particulate matter before injection.

General Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline and may require optimization based on the chosen SPE cartridge.

  • SPE Cartridge: Options include oligonucleotide purification cartridges or 2-(2-pyridyl)ethyl-functionalized silica.[1][4]

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with an organic solvent followed by an aqueous buffer.

  • Sample Loading: Load the crude reaction mixture onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove unbound impurities.

  • Elution: Elute the this compound with a suitable organic solvent, such as 2-propanol.[1]

  • Post-Elution: The eluted fraction can be concentrated under a stream of nitrogen and may be further purified by HPLC if necessary.

Visualizations

experimental_workflow General Purification Workflow for Synthetic this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Reaction Mixture (this compound, byproducts, unreacted starting materials) purification_choice Choose Purification Method synthesis->purification_choice spe Solid-Phase Extraction (SPE) purification_choice->spe For rapid cleanup hplc Reverse-Phase HPLC purification_choice->hplc For high purity analysis Purity & Identity Check (HPLC, Mass Spectrometry) spe->analysis hplc->analysis pure_product Pure this compound analysis->pure_product

Caption: Purification workflow for synthetic this compound.

troubleshooting_logic Troubleshooting Low Purification Yield start Low Yield of This compound check_degradation Check for Degradation start->check_degradation check_elution Review Elution Conditions start->check_elution check_solubility Assess Sample Solubility start->check_solubility solution_degradation Implement cold chain, use acidic buffers check_degradation->solution_degradation Evidence of hydrolysis solution_elution Optimize gradient (HPLC) or elution solvent (SPE) check_elution->solution_elution Product retained on column solution_solubility Add co-solvent (e.g., 2-propanol) to sample check_solubility->solution_solubility Precipitation observed

References

Technical Support Center: Enhancing Chromatographic Separation of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of branched-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of branched-chain fatty acyl-CoAs?

A1: The primary challenges include:

  • Co-elution of isomers: Branched-chain fatty acyl-CoAs often have structural isomers (e.g., isobutyryl-CoA and butyryl-CoA) that are difficult to separate using standard reversed-phase chromatography.[1]

  • Poor peak shape and resolution: These analytes can exhibit tailing peaks due to their amphiphilic nature, leading to poor resolution and inaccurate quantification.

  • Matrix effects: Biological samples are complex, and endogenous compounds can interfere with the ionization and detection of the target analytes in mass spectrometry-based methods.[2]

  • Low abundance: Branched-chain fatty acyl-CoAs are often present in low concentrations in biological tissues, requiring highly sensitive analytical methods.[3]

  • Analyte instability: Acyl-CoA thioesters can be susceptible to degradation, necessitating careful sample handling and optimized analytical conditions.[2]

Q2: Which chromatographic techniques are most effective for separating branched-chain fatty acyl-CoAs?

A2: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most powerful and commonly used technique.[4][5] Reversed-phase chromatography with C18 or C8 columns is frequently employed.[6][7] For separating challenging isomers, techniques like ion-pairing chromatography have been utilized, though they can cause ion suppression in positive ion mode..[1] A combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can also provide comprehensive coverage of acyl-CoAs with varying chain lengths.[4][5]

Q3: What are the critical considerations for sample preparation?

A3: Proper sample preparation is crucial for successful analysis. Key steps include:

  • Rapid quenching and extraction: To prevent enzymatic degradation, samples should be rapidly quenched, often using cold solvents like methanol (B129727) or acetonitrile.[3][6]

  • Efficient extraction: Solvent precipitation and solid-phase extraction (SPE) are common methods.[6] SPE, particularly with mixed-mode cartridges, can provide cleaner extracts and reduce matrix effects.[8]

  • Internal standards: The use of stable isotope-labeled or odd-chain internal standards is essential for accurate quantification.[8]

Troubleshooting Guides

HPLC & UHPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution / Co-elution of Isomers Inadequate stationary phase selectivity.- Use a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- Consider using a longer column or columns with smaller particle sizes to increase efficiency.[9]
Mobile phase composition not optimal.- Adjust the organic solvent gradient, making it shallower to increase separation time.- Optimize the mobile phase pH.- Introduce an ion-pairing reagent like tributylamine, though be mindful of potential MS incompatibility.[10]
High flow rate.- Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.[9]
Inappropriate column temperature.- Lowering the temperature can increase retention and may improve the separation of some isomers.[9]
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the column.[6]
Column overload.- Dilute the sample or inject a smaller volume.
Column degradation.- Replace the column with a new one.
Inconsistent Retention Times Fluctuations in mobile phase composition.- Ensure mobile phase components are accurately measured and well-mixed.- Degas the mobile phase to prevent bubble formation.
Unstable column temperature.- Use a column oven to maintain a consistent temperature.[9]
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[2]
LC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components.- Improve sample cleanup using solid-phase extraction (SPE).[6]- Dilute the sample to reduce the concentration of interfering substances.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Inefficient ionization.- Optimize the mobile phase additives. Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can enhance ionization in positive or negative mode, respectively.[6]- Consider derivatization to improve ionization efficiency.[11]
Inconsistent Fragmentation Fluctuations in collision energy.- Optimize and stabilize the collision energy for each specific analyte.[2]
Presence of adducts (e.g., sodium, potassium).- Use high-purity solvents and reagents.- Minimize contact with glass and metals where possible, as phosphate (B84403) groups in acyl-CoAs can adhere to these surfaces.[8]

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods for acyl-CoA analysis.

Parameter Short-Chain Acyl-CoAs Long-Chain Acyl-CoAs Reference
Limit of Detection (LOD) 1-5 fmol1-5 fmol[4]
Limit of Quantitation (LOQ) 16.9 nM4.2 nM[8]
Extraction Recovery 90-111%90-111%[4]
Linear Dynamic Range ~100-fold~100-fold[10]

Experimental Protocols

Protocol 1: Extraction of Fatty Acyl-CoAs using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects in subsequent LC-MS/MS analysis.[6]

Materials:

  • Tissue or cell sample

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)

  • Organic solvent (e.g., acetonitrile/isopropanol mixture)

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Wash solvents (e.g., high-aqueous buffer, lower percentage organic solvent)

  • Nitrogen gas or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in the homogenization buffer mixed with the organic solvent.[6]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the homogenization buffer.[6]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[6]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[6]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol outlines a general workflow for the chromatographic separation and detection of fatty acyl-CoAs.[6]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[6]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive ion mode has been reported to be more sensitive for some acyl-CoAs.[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or neutral loss scans for profiling.[12]

Visualizations

Experimental Workflow for Branched-Chain Fatty Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue/Cell Sample homogenization Homogenization (in buffer + organic solvent) sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe elution Elution spe->elution drydown Dry-down elution->drydown reconstitution Reconstitution drydown->reconstitution lc_separation UHPLC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (MRM/Neutral Loss) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical workflow for the analysis of branched-chain fatty acyl-CoAs.

Logical Relationship for Troubleshooting Poor Peak Resolution

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Column start->cause2 cause3 Incorrect Flow Rate/ Temperature start->cause3 solution1a Adjust Gradient cause1->solution1a solution1b Modify pH/Additives cause1->solution1b solution2a Change Stationary Phase cause2->solution2a solution2b Use Longer/Smaller Particle Column cause2->solution2b solution3a Optimize Flow Rate cause3->solution3a solution3b Adjust Temperature cause3->solution3b

Caption: Troubleshooting logic for addressing poor chromatographic peak resolution.

References

Overcoming matrix effects in 19-Methylhenicosanoyl-CoA quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 19-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of complex biological samples, endogenous materials like proteins, lipids, and salts can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][4] Long-chain acyl-CoAs are particularly susceptible to ion suppression from phospholipids (B1166683) that may co-elute from the LC column.[5]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion (PCI): This qualitative technique helps identify at what points during your chromatographic run ion suppression occurs.[5] A solution of a standard for a long-chain acyl-CoA is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the standard indicates the retention time of interfering components.[5]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of matrix effects.[4] You compare the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses gives a quantitative measure of the matrix effect.

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for matrix effects.[6][7] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., carbon) are replaced with their heavy isotopes (e.g., ¹³C). This SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved. Stable isotope dilution mass spectrometry is a powerful technique for overcoming issues of precision and accuracy in electrospray ionization.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.Dilute the sample and reinject.
Secondary Interactions: The analyte may be interacting with active sites on the column.Use a column with a different stationary phase (e.g., phenyl-hexyl). Consider adding a small amount of a competing agent to the mobile phase.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.Optimize the mobile phase pH. For long-chain acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column has been shown to be effective.[6]
High Signal Variability (%RSD > 15%) Significant Matrix Effects: Inconsistent ion suppression or enhancement between samples.Implement the use of a stable isotope-labeled internal standard (SIL-IS). Improve sample cleanup to remove more matrix components.
Inconsistent Sample Preparation: Variability in extraction efficiency.Ensure a standardized and validated sample preparation protocol is followed for all samples.
System Instability: Fluctuations in the LC or MS system.Perform system suitability tests before running the sample batch to ensure consistent performance.
Low Signal Intensity or Complete Signal Loss Severe Ion Suppression: High levels of co-eluting matrix components, especially phospholipids.1. Enhance Sample Preparation: Use solid-phase extraction (SPE) to remove interfering lipids.[2][8] 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone identified by post-column infusion.[5]
Analyte Degradation: Long-chain acyl-CoAs can be unstable.Keep samples cold during preparation and analysis. Use fresh solvents and minimize the time samples spend in the autosampler.
Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.Optimize MS/MS parameters by infusing a pure standard of a representative long-chain acyl-CoA. A neutral loss scan of 507 is characteristic for acyl-CoAs.[6]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Analysis

This protocol is a general guideline for enriching long-chain acyl-CoAs and removing interfering matrix components.

Materials:

  • Biological tissue or cell samples

  • Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.7)

  • Acetonitrile:Isopropanol (3:1 v/v)

  • Stable isotope-labeled internal standard (SIL-IS) spiking solution

  • SPE cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • Elution solvent (e.g., Methanol with 30 mM Ammonium Hydroxide)

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold homogenization buffer.

  • Protein Precipitation & Extraction: Add cold acetonitrile:isopropanol (3:1 v/v) to the homogenate. Add the SIL-IS spiking solution. Vortex vigorously to precipitate proteins and extract lipids and acyl-CoAs.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the long-chain acyl-CoAs with the elution solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Long-Chain Acyl-CoAs

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH ~10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient from a low to a high percentage of acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and its SIL-IS. A common fragmentation for long-chain acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 m/z).[6]

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of a representative long-chain acyl-CoA standard.

Visualizations

Troubleshooting_Workflow start Start: Poor Quantification Results check_peak Assess Peak Shape and Signal Variability start->check_peak is_peak_good Peak Shape & %RSD Acceptable? check_peak->is_peak_good is_signal_low Low Signal Intensity? is_peak_good->is_signal_low Yes troubleshoot_peak Troubleshoot Peak Shape: - Dilute Sample - Change Column - Optimize Mobile Phase pH is_peak_good->troubleshoot_peak No troubleshoot_variability Troubleshoot Variability: - Implement SIL-IS - Standardize Sample Prep - System Suitability Check is_signal_low->troubleshoot_variability No investigate_suppression Investigate Ion Suppression is_signal_low->investigate_suppression Yes troubleshoot_peak->check_peak troubleshoot_variability->check_peak pci Perform Post-Column Infusion (PCI) to Identify Suppression Zone investigate_suppression->pci quantify_me Quantify Matrix Effect with Post-Extraction Spike pci->quantify_me is_suppression_severe Severe Suppression Confirmed? quantify_me->is_suppression_severe optimize_method Optimize Method to Reduce Matrix Effects is_suppression_severe->optimize_method Yes implement_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_suppression_severe->implement_is No, but still present improve_cleanup Improve Sample Cleanup: - Use Solid-Phase Extraction (SPE) - Consider Liquid-Liquid Extraction (LLE) optimize_method->improve_cleanup optimize_lc Optimize Chromatography: - Modify Gradient to Separate  Analyte from Suppression Zone optimize_method->optimize_lc improve_cleanup->implement_is optimize_lc->implement_is end End: Reliable Quantification implement_is->end

Caption: Troubleshooting workflow for poor quantification results.

Sample_Prep_Workflow sample Biological Sample (Tissue or Cells) homogenize Homogenization sample->homogenize extract Protein Precipitation & Liquid Extraction (with SIL-IS spike) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe condition 1. Condition load 2. Load wash 3. Wash elute 4. Elute evap Evaporation & Reconstitution elute->evap analysis LC-MS/MS Analysis evap->analysis

Caption: Sample preparation workflow for acyl-CoA analysis.

References

Technical Support Center: Enhanced Detection of Low-Abundance 19-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of the low-abundance, very-long-chain saturated fatty acyl-CoA, 19-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance this compound?

A1: The primary challenges include:

  • Low physiological concentrations: This necessitates highly sensitive analytical methods.

  • Complex biological matrices: Interference from other lipids and cellular components can suppress the signal of the target analyte.[1]

  • Poor ionization efficiency: Very-long-chain saturated fatty acyl-CoAs can exhibit poor ionization in mass spectrometry, leading to weak signals.

  • Analyte loss during sample preparation: The hydrophobic nature of this compound can lead to its adsorption to labware and incomplete extraction.

Q2: Which analytical technique is most suitable for detecting this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for the sensitive and specific quantification of long-chain acyl-CoAs.[2][3][4] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For enhanced sensitivity with HPLC, pre-column derivatization with a fluorescent tag can be employed.[5]

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, consider the following:

  • Solvent choice: A mixture of polar and non-polar solvents is crucial for effective lipid extraction.

  • Extraction method: Solid-phase extraction (SPE) is often preferred for its ability to clean up the sample and concentrate the analyte.[6][7]

  • Minimize analyte loss: Use low-binding tubes and pipette tips, and consider adding a carrier protein to the extraction solvent to improve recovery.[8]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize your extraction protocol. Compare the efficiency of different methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Ensure complete evaporation of the solvent and reconstitution in a mobile phase-compatible solvent.
Analyte Degradation Keep samples on ice or at 4°C throughout the preparation process. Use fresh solvents and add antioxidants to prevent oxidative damage.
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different mobile phase additives to enhance ionization.
Matrix Effects Implement a more rigorous sample clean-up procedure using SPE to remove interfering matrix components.[7] Dilute the sample to reduce the concentration of interfering species.
Instrumental Issues Check for clogs in the LC system or mass spectrometer. Ensure the column is not degraded. Run a system suitability test with a known standard.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the mobile phase. Adjust the mobile phase composition and gradient to improve peak shape.
Secondary Interactions Use a column with a different stationary phase. Add a small amount of a competing agent to the mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Data Presentation

Table 1: Comparison of Extraction Method Recoveries for Long-Chain Acyl-CoAs *

Extraction MethodAverage Recovery (%)Key AdvantagesKey Disadvantages
Modified Solid-Phase Extraction (SPE) 70-80%[6]High reproducibility, good sample clean-up.[6]Can be more time-consuming than LLE.
Liquid-Liquid Extraction (LLE) with Carrier Protein ~55%[8]Simple and fast.Lower recovery, may require further clean-up.[8]
Acetonitrile (B52724)/2-Propanol followed by SPE 83-90% (for SPE step)[9]High recovery and purification.[9]Multi-step procedure.

*Data is based on studies of various long-chain acyl-CoAs and serves as a general guideline. Actual recoveries for this compound may vary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from a method for long-chain acyl-CoA extraction and is suitable for tissues.[6]

  • Homogenization: Homogenize up to 100 mg of tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Add 2 mL of 2-propanol and homogenize again.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes. Collect the supernatant.

  • SPE Column Conditioning: Condition an oligonucleotide purification column by washing with 2 mL of 2-propanol, followed by 2 mL of a solution of 50% acetonitrile and 50% 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 50% acetonitrile and 50% 100 mM KH2PO4 buffer (pH 4.9), followed by 2 mL of water, and finally 2 mL of methanol.

  • Elution: Elute the this compound with 1.5 mL of 2-propanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Pre-column Fluorescent Derivatization for HPLC Analysis

This protocol is a general method for derivatizing fatty acids with 9-anthryldiazomethane (B78999) (ADAM) for fluorescence detection.[10][11][12]

  • Sample Preparation: The extracted and dried this compound needs to be hydrolyzed to its corresponding fatty acid, 19-methylhenicosanoic acid, prior to derivatization.

  • Derivatization Reaction:

    • Dissolve the dried fatty acid in a suitable solvent (e.g., ethyl acetate).

    • Add the ADAM reagent solution. The reaction can be carried out at room temperature.[10][12]

    • Allow the reaction to proceed for at least one hour in the dark.

  • HPLC Analysis:

    • Directly inject an aliquot of the reaction mixture into the HPLC system.

    • Use a reversed-phase C18 column for separation.

    • Employ a fluorescence detector with excitation and emission wavelengths appropriate for the 9-anthrylmethyl ester derivatives.

Visualizations

experimental_workflow cluster_extraction Sample Extraction & Purification cluster_analysis Analytical Method cluster_data Data Processing tissue Tissue Sample homogenize Homogenization in Buffer tissue->homogenize extract Extraction with Acetonitrile/2-Propanol homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Direct Analysis derivatize Fluorescent Derivatization dry_recon->derivatize For Enhanced Sensitivity quant Quantification lcms->quant hplc HPLC-Fluorescence Analysis hplc->quant derivatize->hplc

Caption: Experimental workflow for the detection of this compound.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues start Low or No Analyte Signal extraction Inefficient Extraction? start->extraction degradation Analyte Degradation? start->degradation matrix Matrix Effects? start->matrix ionization Poor Ionization? start->ionization system System Malfunction? start->system sol1 Solution extraction->sol1 Optimize Protocol (e.g., SPE) sol2 Solution degradation->sol2 Use Fresh Solvents & Antioxidants sol3 Solution matrix->sol3 Improve Sample Cleanup sol4 Solution ionization->sol4 Optimize Source Parameters sol5 Solution system->sol5 Perform System Check

Caption: Troubleshooting logic for low signal of this compound.

vlcfa_pathway cluster_elongation VLCFA Elongation Cycle (in ER) cluster_fates Metabolic Fates C18_CoA C18-CoA (Stearoyl-CoA) KCS KCS (β-ketoacyl-CoA synthase) C18_CoA->KCS + Malonyl-CoA KCR KCR (β-ketoacyl-CoA reductase) KCS->KCR HCD HCD (β-hydroxyacyl-CoA dehydratase) KCR->HCD ECR ECR (enoyl-CoA reductase) HCD->ECR VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) ECR->VLCFA_CoA Cycle Repeats sphingolipids Sphingolipid Synthesis VLCFA_CoA->sphingolipids waxes Cuticular Wax Formation VLCFA_CoA->waxes signaling Signaling Molecules VLCFA_CoA->signaling

Caption: Simplified metabolic pathway of very-long-chain fatty acyl-CoAs (VLCFAs).

References

Technical Support Center: Enzymatic Assays with Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the unique challenges posed by these substrates.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Q1: I am not observing any significant activity with my enzyme when using a long-chain acyl-CoA substrate. What are the possible causes?

A1: Several factors could contribute to low or no enzyme activity. A primary reason is the poor solubility of long-chain acyl-CoAs in aqueous assay buffers. These molecules tend to aggregate and form micelles, and the monomeric form is typically the true substrate for the enzyme.[1][2][3] It's also possible that the long-chain acyl-CoA itself is inhibiting the enzyme, a phenomenon known as product inhibition.[4] Lastly, the integrity of the long-chain acyl-CoA should be considered, as they can degrade if not stored and handled properly.[5]

Q2: How can I improve the solubility of my long-chain acyl-CoA substrate?

A2: To improve solubility and prevent micelle formation, you can try the following:

  • Use of Detergents: Non-ionic or zwitterionic detergents like Triton X-100 or CHAPS can be used to solubilize long-chain acyl-CoAs.[6][7] However, it is crucial to use them at a concentration that is effective for solubilization without inhibiting the enzyme.[6][8] It is recommended to test a range of detergent concentrations to find the optimal balance.

  • Acyl-CoA Binding Proteins (ACBPs): Utilizing an acyl-CoA binding protein (ACBP) can help maintain the long-chain acyl-CoA in a monomeric and soluble state.[9][10][11][12] ACBP can act as a carrier, delivering the substrate to the enzyme.[10]

  • Sonication or Vortexing: Gently sonicating or vortexing the acyl-CoA solution (on ice) can help in its initial dispersion.

Q3: My enzyme activity is initially high but then quickly plateaus or decreases. What could be the reason?

A3: This pattern is often indicative of product inhibition, where the long-chain acyl-CoA product of a reaction, or the substrate itself in high concentrations, inhibits the enzyme's activity.[4][13][14] Long-chain acyl-CoAs have been shown to be potent inhibitors of various enzymes.[4] To confirm this, you can run the assay with varying initial concentrations of the acyl-CoA or add the product at the beginning of the reaction to observe its effect on the initial velocity.

Issue 2: High Background Signal or Assay Interference

Q4: I am observing a high background signal in my assay. What could be the cause?

A4: High background can stem from several sources:

  • Assay Reagent Reactivity: The free thiol group on Coenzyme A can react with certain fluorescent or colorimetric probes used in the assay, leading to a false positive signal.[15]

  • Detergent Effects: Some detergents can interfere with the detection method or alter the spectral properties of the assay reagents.[8]

  • Sample Matrix Effects: Components in your sample lysate, if not properly prepared, can also contribute to the background.

Q5: How can I minimize assay interference?

A5: To reduce interference, consider the following:

  • Alternative Probes: If you suspect reactivity with the CoA thiol group, explore alternative detection methods or probes that are not susceptible to this interaction.

  • Blank Controls: Always include proper blank controls that contain all assay components except the enzyme or the substrate to measure and subtract the background signal.

  • Sample Purification: If working with biological extracts, consider purifying the long-chain acyl-CoAs to remove interfering substances.[5][16] Solid-phase extraction (SPE) is a commonly used method for this purpose.[5][16]

Frequently Asked Questions (FAQs)

Q6: What is the Critical Micelle Concentration (CMC) and why is it important for my assay?

A6: The Critical Micelle Concentration (CMC) is the concentration above which a surfactant (in this case, the long-chain acyl-CoA) begins to form micelles.[17] Below the CMC, the acyl-CoA exists primarily as monomers. Since the monomeric form is often the active substrate for enzymes, it is crucial to be aware of the CMC of your specific long-chain acyl-CoA under your assay conditions (pH, ionic strength, temperature).[1][2] Performing assays at concentrations well above the CMC can lead to inaccurate kinetic measurements.

Q7: Where can I find CMC values for different long-chain acyl-CoAs?

A7: The CMC of long-chain acyl-CoAs is dependent on several factors including the length and saturation of the acyl chain, pH, and ionic strength of the buffer.[1][2][3] Published literature is a good source for these values. For example, the CMC for palmitoyl-CoA can range from 7 to 250 µM depending on the conditions.[1][2]

Q8: How should I properly store and handle my long-chain acyl-CoA stocks?

A8: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. For optimal stability, they should be stored at -80°C.[5][18] It is also advisable to minimize freeze-thaw cycles.[5] When preparing working solutions, it is best to do so fresh and keep them on ice.[5]

Q9: Can I use detergents in any enzymatic assay with long-chain acyl-CoAs?

A9: While detergents are helpful for solubilization, their use must be approached with caution as they can inhibit or denature enzymes.[6][8] The effect of a detergent is enzyme-specific. It is essential to perform control experiments to determine the effect of the chosen detergent and its concentration on your enzyme's activity.[7] Non-ionic detergents are generally considered milder than ionic detergents like SDS.[8]

Q10: What are Acyl-CoA Binding Proteins (ACBPs) and how can they be used in my assay?

A10: Acyl-CoA Binding Proteins (ACBPs) are small, highly conserved proteins that bind to medium- and long-chain acyl-CoA esters with high affinity.[10][11][12] They function as intracellular carriers and can be used in vitro to present the acyl-CoA substrate to an enzyme in a soluble, monomeric form.[9][10] This can be particularly useful for enzymes that are sensitive to detergents or for mimicking a more physiological state.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Common Long-Chain Acyl-CoAs

Acyl-CoAChain LengthBuffer ConditionsCMC (µM)Reference
Palmitoyl-CoAC16:00.011 M Tris, pH 8.37 - 250[1][2]
Stearoyl-CoAC18:0Fluorimetric determinationHigher than Palmitoyl-CoA[1][2]
Oleoyl-CoAC18:1Fluorimetric determinationHigher than Palmitoyl-CoA[1][2]
Lauryl-CoAC12:0Fluorescent titrationFunction of chain length[3]
Myristoyl-CoAC14:0Fluorescent titrationFunction of chain length[3]

Note: CMC values are highly dependent on experimental conditions.

Experimental Protocols

Protocol 1: General Radiometric Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol is adapted from established methods for measuring the activity of ACSL enzymes.[19]

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Radiolabeled long-chain fatty acid (e.g., [³H]palmitic acid) complexed to bovine serum albumin (BSA)

  • Stopping Solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume, add:

    • 50 µL of 2x Assay Buffer

    • 10 µL of cell/tissue lysate (protein concentration should be optimized)

    • 10 µL of 10 mM CoA

    • 10 µL of 100 mM ATP

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding 20 µL of the radiolabeled fatty acid-BSA complex.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 500 µL of the Stopping Solution.

  • Add 300 µL of heptane to extract the unreacted fatty acid. Vortex vigorously.

  • Centrifuge for 5 minutes at maximum speed to separate the phases.

  • Transfer an aliquot of the upper organic phase (containing unreacted fatty acid) to a scintillation vial.

  • Transfer an aliquot of the lower aqueous phase (containing the radiolabeled acyl-CoA) to a separate scintillation vial.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the distribution of radioactivity between the two phases and the specific activity of the radiolabeled fatty acid.

Visualizations

Troubleshooting_Workflow start Start: Low/No Enzyme Activity solubility Check Substrate Solubility (Above CMC?) start->solubility inhibition Test for Product Inhibition solubility->inhibition No solution_solubility Add Detergent or ACBP solubility->solution_solubility Yes integrity Verify Acyl-CoA Integrity inhibition->integrity No solution_inhibition Vary Substrate Concentration inhibition->solution_inhibition Yes solution_integrity Use Fresh Stock integrity->solution_integrity Yes end Problem Resolved integrity->end No solution_solubility->end solution_inhibition->end solution_integrity->end

Caption: Troubleshooting workflow for low enzyme activity.

Acyl_CoA_Assay_Considerations cluster_Substrate Substrate Preparation cluster_Enzyme Enzyme Reaction cluster_Detection Detection AcylCoA Long-Chain Acyl-CoA Solubilization Solubilization (Detergent/ACBP) AcylCoA->Solubilization CMC Consider CMC Solubilization->CMC Enzyme Enzyme CMC->Enzyme Monomeric Substrate Inhibition Potential Inhibition Enzyme->Inhibition AssayProbe Assay Probe Inhibition->AssayProbe Product Formation Interference Potential Interference AssayProbe->Interference Result Assay Result Interference->Result Signal Generation

References

Validation & Comparative

A Researcher's Guide to Comparative Metabolomics of Acyl-CoA Profiles in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acyl-CoA profiles in different bacterial strains, supported by experimental data. It is designed to assist researchers in understanding the metabolic diversity of these crucial intermediates and to provide detailed methodologies for their analysis.

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis and degradation, the tricarboxylic acid (TCA) cycle, and the synthesis of secondary metabolites. Their intracellular concentrations can provide a snapshot of the metabolic state of a bacterium and are of significant interest in fields ranging from metabolic engineering to drug discovery. This guide focuses on the comparative analysis of acyl-CoA profiles in three key bacterial species: Escherichia coli, a model gram-negative bacterium; Bacillus subtilis, a model gram-positive bacterium; and Pseudomonas aeruginosa, an opportunistic pathogen known for its metabolic versatility.

Data Presentation: Quantitative Acyl-CoA Profiles

The following tables summarize the intracellular concentrations of various acyl-CoA species in E. coli, B. subtilis, and Pseudomonas putida (used as a proxy for P. aeruginosa due to data availability). It is crucial to note that the data are collated from different studies employing varied growth conditions and analytical methods. Therefore, direct comparisons should be made with caution, and the provided experimental contexts must be considered.

Table 1: Intracellular Acyl-CoA Concentrations in Escherichia coli K-12

Acyl-CoA SpeciesConcentration (nmol/mg dry weight)Concentration (µM)Growth ConditionsReference
Acetyl-CoA0.05 - 1.520 - 600Aerobic, glucose minimal medium, exponential phase[1]
Malonyl-CoA0.01 - 0.234 - 90Aerobic, glucose minimal medium, exponential phase[1]
Total Acyl-CoA0.83 - 1.40300 - 520Replacement culture with various carbon sources[2]

Note: Concentrations in E. coli were observed to vary significantly with the growth phase and the available carbon source, with glucose promoting the highest levels of acetyl-CoA during exponential growth[1].

Table 2: Intracellular Acyl-CoA Concentrations in Bacillus subtilis ΔtrpC2

Acyl-CoA SpeciesConcentration (µM) - Non-sporulation MediumConcentration (µM) - Sporulation MediumGrowth ConditionsReference
Isobutyryl-CoA2.5 ± 0.41.8 ± 0.3Supplemented with L-valine-d8[2]
Propionyl-CoA1.2 ± 0.2< 0.1Supplemented with L-valine-d8[2]

Note: The study on B. subtilis focused on branched-chain amino acid metabolism and its influence on acyl-CoA pools, highlighting metabolic shifts during the transition to sporulation[2].

Table 3: Intracellular Acyl-CoA Concentrations in Pseudomonas putida KT2440

Acyl-CoA SpeciesConcentration (nmol/g cell dry weight)Growth ConditionsReference
Acetyl-CoA150 - 250Glucose minimal medium, mid-growth phase[3]
Malonyl-CoA50 - 100Glucose minimal medium, mid-growth phase[3]
Succinyl-CoA100 - 200Glucose minimal medium, mid-growth phase[3]
Butyryl/Isobutyryl-CoA20 - 50Glucose minimal medium, mid-growth phase[3]
Free Coenzyme A> 1000Glucose minimal medium, mid-growth phase[3]

Note: This study on P. putida revealed a high abundance of free coenzyme A compared to its thioester derivatives during growth on glucose[3].

Experimental Protocols

Accurate and reproducible quantification of acyl-CoAs is challenging due to their low abundance and instability. The following are detailed methodologies for key experiments in acyl-CoA metabolomics, synthesized from established protocols.

Acyl-CoA Extraction from Bacterial Cells

This protocol describes two common methods for extracting acyl-CoAs from bacterial cultures: solvent precipitation and solid-phase extraction (SPE).

a) Solvent Precipitation Method

This method is rapid and suitable for a broad range of acyl-CoAs.

  • Cell Harvesting and Quenching:

    • Rapidly harvest bacterial cells from a defined volume of culture by centrifugation at 4°C.

    • Immediately quench metabolic activity by resuspending the cell pellet in a pre-chilled extraction solvent, such as a mixture of acetonitrile (B52724), methanol (B129727), and water (40:40:20 v/v/v), kept at -20°C.

  • Cell Lysis:

    • Lyse the cells in the extraction solvent using physical methods such as bead beating or sonication on ice.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis, such as 50% methanol in water or a buffer solution (e.g., 5 mM ammonium (B1175870) acetate).

b) Solid-Phase Extraction (SPE) Method

This method provides a cleaner sample by removing interfering compounds, which can improve LC-MS/MS analysis.

  • Cell Harvesting and Lysis:

    • Follow steps 1 and 2 of the Solvent Precipitation Method.

  • Initial Extraction:

    • After lysis, add a solution of 0.1 M potassium phosphate (B84403) buffer (pH 6.7) and further extract the sample.

  • SPE Column Conditioning:

    • Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE column by washing with methanol and then equilibrating with the extraction buffer.

  • Sample Loading and Washing:

    • Load the supernatant from the cell lysate onto the conditioned SPE column.

    • Wash the column with the extraction buffer to remove unbound contaminants.

  • Elution:

    • Elute the bound acyl-CoAs with an appropriate solvent, such as a mixture of methanol and water.

  • Sample Concentration and Reconstitution:

    • Follow steps 4 and 5 of the Solvent Precipitation Method.

LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general method for the separation and quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs based on the hydrophobicity of their acyl chains.

    • Mobile Phase A: An aqueous buffer, often containing a weak acid (e.g., formic acid) or a salt (e.g., ammonium acetate) to improve peak shape and ionization.

    • Mobile Phase B: An organic solvent, typically acetonitrile or methanol.

    • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the most common mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) for each analyte. A common neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is often monitored for acyl-CoAs[4].

    • Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of authentic acyl-CoA standards. The use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction efficiency and matrix effects.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

Fatty_Acid_Synthesis acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc ATP, HCO3- fabH β-ketoacyl-ACP synthase III (FabH) acetyl_coa->fabH malonyl_coa Malonyl-CoA fabd Malonyl-CoA:ACP transacylase (FabD) malonyl_coa->fabd acc->malonyl_coa ADP + Pi malonyl_acp Malonyl-ACP fabd->malonyl_acp malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp elongation_cycle Elongation Cycle (FabG, FabZ, FabI) acetoacetyl_acp->elongation_cycle acyl_acp Acyl-ACP (C4 to C18) elongation_cycle->acyl_acp + Malonyl-ACP acyl_acp->elongation_cycle fatty_acids Fatty Acids acyl_acp->fatty_acids

Caption: Bacterial Type II Fatty Acid Synthesis Pathway.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation bacterial_culture Bacterial Culture (e.g., E. coli, B. subtilis, P. aeruginosa) harvesting Cell Harvesting & Quenching bacterial_culture->harvesting extraction Acyl-CoA Extraction (Solvent Ppt. or SPE) harvesting->extraction concentration Sample Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Peak Integration) lcms->data_processing quantification Quantification (Standard Curve) data_processing->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis comparative_profiling Comparative Profiling pathway_analysis->comparative_profiling

Caption: Experimental Workflow for Comparative Acyl-CoA Metabolomics.

References

A Comparative Guide to LC-MS and HPLC for the Quantification of 19-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of 19-Methylhenicosanoyl-CoA, a long-chain fatty acyl-coenzyme A involved in lipid metabolism. The objective is to offer a detailed comparison of their performance, supported by experimental protocols, to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction to this compound Analysis

This compound is a coenzyme A derivative with the molecular formula C43H78N7O17P3S and a molecular weight of 1090.1 g/mol .[1] Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease. Both LC-MS and HPLC are powerful techniques for this purpose, yet they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and experimental setup. This guide will explore these differences through a detailed methodological comparison.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV methods for the analysis of long-chain acyl-CoAs, based on validated methods for similar analytes.[2][3][4] These values provide a benchmark for the expected performance when analyzing this compound.

Parameter LC-MS/MS HPLC-UV Reference
Sensitivity (LOD) High (femtomole range)Moderate (picomole range)[5]
Linearity (R²) > 0.99> 0.99[6]
Accuracy (%) 94.8 - 110.870 - 80 (Recovery)[3][4]
Inter-run Precision (%RSD) 2.6 - 12.2High Reproducibility[3][4]
Intra-run Precision (%RSD) 1.2 - 4.4High Reproducibility[3][4]
Selectivity Very High (based on m/z)Moderate (based on UV)
Run Time Short (as low as 5 min)Longer (can be > 100 min)[5][7]

Experimental Protocols

Detailed methodologies for both LC-MS and HPLC analysis of this compound are presented below. These protocols are adapted from established methods for long-chain acyl-CoAs.[2][3][4][5]

Sample Preparation (Common for both methods)

A robust solid-phase extraction (SPE) method is recommended for the purification of long-chain acyl-CoAs from biological matrices.

  • Homogenization: Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).[4]

  • Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.[4]

  • Solid-Phase Extraction:

    • Load the extract onto an oligonucleotide purification column or a suitable weak cation exchange (WCX) SPE cartridge.[4]

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).[4]

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

LC-MS/MS Method

This method is adapted from a highly sensitive and robust procedure for the quantitative determination of long-chain fatty acyl-CoAs.[2][3]

  • Chromatographic System: UPLC/MS/MS system (e.g., Waters Acquity UPLC with a TQ Detector).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide (B78521) (pH 10.5).[3]

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.[3]

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 5-10 minutes).[7][8]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Detection: Multiple Reaction Monitoring (MRM). For this compound (C43H78N7O17P3S), the precursor ion would be [M+H]+ at m/z 1091.1. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da) would be monitored.[3]

HPLC-UV Method

This protocol is based on an improved method for tissue long-chain acyl-CoA extraction and analysis with UV detection.[4]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 75 mM potassium phosphate buffer (pH 4.9).[4]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[4]

  • Gradient Elution: A multi-step gradient to resolve different acyl-CoA species. For example:

    • Start at 44% B.[5]

    • Increase to 50% B over 80 minutes.[5]

    • Increase to 70% B over 15 minutes.[5]

    • Increase to 80% B to elute hydrophobic compounds.[5]

  • Flow Rate: 0.5 mL/min, can be increased during the gradient.[4][5]

  • Column Temperature: 35 °C.[5]

  • Detection: UV absorbance at 260 nm.[4][5]

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the LC-MS and HPLC methods for analyzing this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Cross-Validation Sample Biological Sample Extraction Extraction of Acyl-CoAs Sample->Extraction Purification SPE Purification Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS HPLC HPLC-UV Analysis Purification->HPLC Val_LCMS Validate LC-MS Method (Linearity, Accuracy, Precision) LCMS->Val_LCMS Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision) HPLC->Val_HPLC Quant_LCMS Quantification by LC-MS Val_LCMS->Quant_LCMS Quant_HPLC Quantification by HPLC Val_HPLC->Quant_HPLC Compare Compare Quantitative Results (Bland-Altman, Correlation) Quant_LCMS->Compare Quant_HPLC->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Cross-validation workflow for LC-MS and HPLC methods.
Metabolic Role of Long-Chain Acyl-CoAs

This diagram illustrates the central role of long-chain acyl-CoAs, such as this compound, in cellular lipid metabolism.

LipidMetabolism cluster_synthesis Anabolic Pathways cluster_catabolism Catabolic Pathway FattyAcid Fatty Acids (e.g., 19-Methylhenicosanoic Acid) AcylCoA Long-Chain Acyl-CoA (this compound) FattyAcid->AcylCoA Acyl-CoA Synthetase TAG Triacylglycerols (TAGs) (Energy Storage) AcylCoA->TAG PL Phospholipids (PLs) (Membrane Synthesis) AcylCoA->PL CE Cholesteryl Esters (CE) AcylCoA->CE BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Central role of long-chain acyl-CoAs in lipid metabolism.
Conclusion

The cross-validation of LC-MS and HPLC-UV methods is essential for ensuring the accuracy and reliability of quantitative data for analytes like this compound.

  • LC-MS/MS is the method of choice for high-sensitivity and high-throughput analysis, making it ideal for studies with limited sample amounts or requiring the detection of low-abundance species.[3] Its high selectivity minimizes the risk of interference from co-eluting compounds.

  • HPLC-UV offers a robust and more accessible alternative. While less sensitive than LC-MS, it provides reliable quantification and is well-suited for applications where higher concentrations of the analyte are expected.[4] The longer run times can allow for better resolution of complex mixtures.[5]

By understanding the distinct advantages of each technique, researchers can make an informed decision based on their specific experimental goals, sample availability, and the required level of analytical performance. The protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for this compound and other long-chain fatty acyl-CoAs.

References

Functional Confirmation of 19-Methylhenicosanoyl-CoA's Role via Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of lipid molecules is paramount for advancements in metabolic research and therapeutic development. This guide provides a comparative framework for the functional confirmation of long-chain acyl-CoAs, using the hypothetical case of 19-Methylhenicosanoyl-CoA. We will explore the use of knockout studies as a primary method for functional elucidation and compare this approach with other modern molecular biology techniques.

Hypothesized Role of this compound

While the specific functions of this compound are not yet fully characterized in the scientific literature, based on its structure as a very-long-chain saturated fatty acyl-CoA with methyl branching, we can hypothesize its involvement in several key metabolic pathways. These may include:

  • Sphingolipid Synthesis: Very-long-chain fatty acids are crucial components of sphingolipids, which are essential for cell membrane structure and signaling. This compound could be a substrate for ceramide synthases.

  • Fatty Acid Elongation: It may act as an intermediate in the fatty acid elongation cycle, contributing to the synthesis of even longer fatty acids.

  • Mitochondrial β-oxidation: Alternatively, it could be a substrate for mitochondrial β-oxidation, contributing to cellular energy production.

To investigate these hypotheses, a targeted knockout of the enzyme responsible for its synthesis is the most definitive approach.

Comparative Analysis of Functional Confirmation Methods

The gold standard for determining the function of a specific molecule like this compound is through genetic knockout studies. However, other techniques can also provide valuable insights.

MethodPrincipleAdvantagesDisadvantages
Gene Knockout (KO) Permanent removal of the gene encoding the synthesizing enzyme.Definitive and permanent loss of function, stable cell lines/animal models.Time-consuming, potential for embryonic lethality, compensatory mechanisms may arise.
RNA interference (RNAi) Post-transcriptional silencing of the target gene's mRNA.Rapid and relatively inexpensive, tunable level of knockdown.Incomplete knockdown, potential off-target effects, transient effect.
CRISPR interference (CRISPRi) dCas9-based transcriptional repression of the target gene.Reversible and titratable gene expression, high specificity.Requires delivery of multiple components, potential for off-target effects.

Experimental Data from a Hypothetical Knockout Study

To illustrate the potential outcomes of a knockout study, we present hypothetical data from a study where the gene responsible for synthesizing this compound has been knocked out (KO) in a relevant cell line (e.g., hepatocytes).

Table 1: Lipidomic Analysis of Wild-Type (WT) vs. Knockout (KO) Cells
Lipid SpeciesWT (nmol/mg protein)KO (nmol/mg protein)Fold Changep-value
This compound 15.2 ± 1.8Not Detected-<0.001
Ceramide (d18:1/20:0)25.4 ± 3.112.1 ± 1.5-2.1<0.01
Sphingomyelin (d18:1/20:0)42.1 ± 5.320.5 ± 2.8-2.05<0.01
Total Cellular Triacylglycerols150.3 ± 15.7145.8 ± 14.9-1.03>0.05
Table 2: Functional Assays in WT vs. KO Cells
AssayWTKO% Changep-value
Ceramide Synthase Activity (pmol/min/mg) 112.5 ± 10.455.2 ± 8.9-51%<0.001
Fatty Acid Elongation Rate (dpm/mg/hr) 850.7 ± 95.2835.1 ± 90.8-1.8%>0.05
Mitochondrial Respiration (OCR, pmol/min) 350.2 ± 30.1340.5 ± 28.7-2.8%>0.05

Detailed Experimental Protocols

Generation of a Knockout Cell Line using CRISPR-Cas9
  • gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting the first exon of the putative gene synthesizing this compound. Clone the gRNAs into a Cas9-expressing vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cell line using a lipid-based transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Screening and Validation: Expand the clones and screen for the desired knockout by PCR and Sanger sequencing of the target locus. Confirm the absence of the protein product by Western blot.

Lipidomics Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Lipid Extraction: Harvest cells and extract total lipids using a modified Bligh-Dyer method with chloroform/methanol/water.

  • LC Separation: Separate the lipid classes on a C18 reverse-phase column using a gradient of mobile phases containing acetonitrile, isopropanol, and water with formic acid and ammonium (B1175870) formate.

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes to detect and quantify the lipid species of interest.

Ceramide Synthase Activity Assay
  • Microsome Isolation: Isolate microsomes from WT and KO cells by differential centrifugation.

  • Assay Reaction: Incubate microsomal proteins with a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and the acyl-CoA of interest.

  • Lipid Separation: Stop the reaction and extract the lipids. Separate the fluorescent ceramide product from the substrate using thin-layer chromatography (TLC).

  • Quantification: Scrape the ceramide spot from the TLC plate and quantify the fluorescence using a plate reader.

Visualizations

Hypothesized Signaling Pathway

Substrate Precursor Acyl-CoA Enzyme Hypothetical Synthesizing Enzyme Substrate->Enzyme Product This compound Enzyme->Product CerS Ceramide Synthase Product->CerS Ceramide Ceramides CerS->Ceramide Sphingolipids Complex Sphingolipids Ceramide->Sphingolipids Membrane Cell Membrane Signaling Sphingolipids->Membrane

Caption: Hypothesized biosynthetic pathway involving this compound.

Experimental Workflow for Knockout Study

Start Design gRNAs for Target Gene Cloning Clone gRNAs into Cas9 Vector Start->Cloning Transfection Transfect Cells Cloning->Transfection Sorting Single-Cell Sorting Transfection->Sorting Screening Screen Clones (PCR, Sequencing, WB) Sorting->Screening Validation Validated KO Cell Line Screening->Validation Analysis Functional & Lipidomic Analyses Validation->Analysis

Caption: Workflow for generating and validating a knockout cell line.

Logical Comparison of Methodologies

Goal Functional Confirmation KO Gene Knockout Goal->KO RNAi RNA Interference Goal->RNAi CRISPRi CRISPRi Goal->CRISPRi Definitive Definitive Result KO->Definitive Rapid Rapid Result RNAi->Rapid Tunable Tunable Effect CRISPRi->Tunable

Caption: Comparison of outcomes from different functional genomics techniques.

A Comparative Guide to the Enzymatic Kinetics of 19-Methylhenicosanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of 19-Methylhenicosanoyl-CoA, a C22 branched-chain fatty acyl-CoA, and its analogs. Due to the limited availability of direct kinetic data for this compound, this guide focuses on the most probable candidate enzymes responsible for its metabolism: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Acyl-CoA Dehydrogenase Family Member 10 (ACAD10), and Acyl-CoA Dehydrogenase Family Member 11 (ACAD11). The comparison is based on their known substrate specificities for very-long-chain and branched-chain fatty acyl-CoAs.

Introduction

This compound is a saturated very-long-chain fatty acyl-CoA with a methyl branch, making its metabolism a subject of interest in fatty acid β-oxidation. The initial and often rate-limiting step in the mitochondrial β-oxidation of fatty acyl-CoAs is catalyzed by a family of enzymes known as Acyl-CoA Dehydrogenases (ACADs). The substrate specificity of these enzymes is a key determinant of which fatty acids can be efficiently metabolized. This guide explores the enzymatic landscape for the degradation of this compound by comparing the known kinetic properties and substrate preferences of VLCAD, ACAD10, and ACAD11.

Key Enzymes in the Metabolism of Very-Long-Chain and Branched-Chain Acyl-CoAs

The metabolism of a C22 branched-chain acyl-CoA like this compound is likely carried out by specialized ACADs that can accommodate both the long carbon chain and the methyl branch.

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme is a key player in the oxidation of long-chain fatty acids, with a substrate preference for chain lengths of C14 to C24. Its active site is structured to bind these long acyl chains, making it a primary candidate for the metabolism of this compound.

  • Acyl-CoA Dehydrogenase Family Member 11 (ACAD11): Research has shown that ACAD11 exhibits optimal activity with C22-CoA, matching the chain length of this compound. This makes ACAD11 a highly probable catalyst for its dehydrogenation.[1][2][3]

  • Acyl-CoA Dehydrogenase Family Member 10 (ACAD10): This enzyme has demonstrated activity towards branched-chain acyl-CoAs.[1][2] While its optimal substrate is likely a shorter branched-chain acyl-CoA, its affinity for branched structures suggests a potential role in the metabolism of molecules like this compound.

Comparative Summary of Enzyme Substrate Specificity

The following table summarizes the known substrate specificities and available kinetic data for VLCAD, ACAD10, and ACAD11. It is important to note the absence of direct kinetic parameters for this compound in the current literature. The data presented for analogs provides an insight into the potential enzymatic handling of this molecule.

EnzymeOptimal Substrate Chain LengthActivity with Branched-Chain SubstratesKnown Kinetic Data for Analogs
VLCAD C14 - C24Can accommodate some branched chains, but preference is for straight chains.-
ACAD11 C22Not extensively characterized, but its preference for C22 suggests potential activity.Optimal activity with C22-CoA.[1][2][3]
ACAD10 Shorter than ACAD11Yes, has significant activity with R and S, 2-methyl-C15-CoA.1.4 mU/mg with 150 µM R and S, 2-methyl-C15-CoA (activity is considered low).[1]

Signaling Pathways and Experimental Workflows

The metabolism of this compound is expected to follow the canonical mitochondrial fatty acid β-oxidation pathway.

Fatty_Acid_Beta_Oxidation Substrate This compound Enzyme VLCAD / ACAD11 / ACAD10 Substrate->Enzyme FAD -> FADH2 Product1 2,3-trans-Enoyl-CoA Enzyme->Product1 Product2 3-Hydroxyacyl-CoA Product1->Product2 Enoyl-CoA Hydratase Product3 3-Ketoacyl-CoA Product2->Product3 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Product4 Acetyl-CoA + C20-Methyl-Acyl-CoA Product3->Product4 Thiolase (CoA-SH)

Caption: Mitochondrial β-oxidation pathway for this compound.

The general workflow for determining the enzymatic kinetics of an acyl-CoA dehydrogenase is depicted below.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PurifiedEnzyme Purified Enzyme (VLCAD, ACAD10, or ACAD11) ReactionMix Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) PurifiedEnzyme->ReactionMix Substrates Substrates (this compound & Analogs) InitiateReaction Initiate Reaction (Add Substrate) Substrates->InitiateReaction ReactionMix->InitiateReaction Monitor Monitor Reaction Progress (e.g., Spectrophotometry) InitiateReaction->Monitor CalcRates Calculate Initial Reaction Rates Monitor->CalcRates PlotData Plot Rates vs. Substrate Concentration CalcRates->PlotData FitModel Fit to Michaelis-Menten Model PlotData->FitModel DetermineParams Determine Km and Vmax FitModel->DetermineParams

References

A Researcher's Guide to the Identification of 19-Methylhenicosanoyl-CoA: A Comparative Analysis of High-Resolution MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the precise identification of long-chain fatty acyl-CoAs like 19-Methylhenicosanoyl-CoA is paramount. This guide provides an objective comparison of high-resolution tandem mass spectrometry (MS/MS), the gold standard for acyl-CoA analysis, with alternative analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid in methodological selection and application.

Method Performance Comparison

While specific comparative data for this compound is not extensively available in published literature, a qualitative and quantitative comparison of analytical methodologies for long-chain acyl-CoAs can be constructed based on established performance characteristics. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the analysis of intact acyl-CoA molecules.[1][2] Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), require derivatization and hydrolysis of the CoA ester, analyzing only the fatty acid component. Enzymatic assays, while offering high throughput, lack structural detail.[3][4]

FeatureHigh-Resolution LC-MS/MSGC-MS (of derivatized fatty acid)Enzymatic Assay
Analyte Intact this compound19-Methylhenicosanoic AcidTotal Long-Chain Fatty Acyl-CoAs
Specificity Very High (distinguishes isomers)High (for fatty acid portion)Low (class-specific)
Sensitivity High (sub-picomole)HighModerate
Structural Information Detailed fragmentation of CoA and acyl chainFragmentation of fatty acid chainNone
Sample Preparation Extraction and purificationHydrolysis, extraction, derivatizationLysis and extraction
Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow
Primary Application Identification and quantificationFatty acid profilingScreening and total quantification

High-Resolution MS/MS Fragmentation Analysis of Long-Chain Acyl-CoAs

High-resolution tandem mass spectrometry is the premier technique for the definitive identification of long-chain acyl-CoAs. In positive ion electrospray ionization (ESI) mode, these molecules exhibit a characteristic fragmentation pattern that is highly informative for their identification. The fragmentation typically involves a neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) portion of the Coenzyme A moiety.[5][6][7] The remaining ion contains the acyl group and the pantetheine (B1680023) portion of CoA.

Another common fragmentation pathway for acyl-CoAs in positive ion mode results in a product ion at m/z 428.[1] This ion corresponds to the adenosine-3',5'-diphosphate fragment. By performing precursor ion scans for m/z 428 or neutral loss scans for 507 Da, one can selectively detect all acyl-CoA species within a complex biological sample.[5][6][8] High-resolution mass analyzers, such as Orbitrap or TOF instruments, allow for the determination of the elemental composition of both the precursor and fragment ions, further increasing confidence in identification.

cluster_MS1 MS1: Precursor Ion Selection cluster_CID Collision-Induced Dissociation (CID) cluster_MS2 MS2: Fragment Ion Analysis Precursor_Ion This compound [M+H]+ Collision_Cell Collision Cell (Inert Gas) Precursor_Ion->Collision_Cell Isolation Fragment_1 Acyl-Pantetheine Fragment [M+H-507]+ Collision_Cell->Fragment_1 Fragmentation Fragment_2 3'-Phospho-ADP Fragment (Neutral Loss of 507 Da) Collision_Cell->Fragment_2 Fragment_3 Adenosine-3',5'-diphosphate Fragment (m/z 428) Collision_Cell->Fragment_3 Fragmentation Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Extraction (Methanol/Chloroform) Sample->Homogenization Purification Solid-Phase Extraction (SPE) Homogenization->Purification LC Reversed-Phase LC Separation Purification->LC ESI Electrospray Ionization (ESI) LC->ESI MS High-Resolution MS Analysis (Full Scan) ESI->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data_Analysis Data Analysis (Identification & Quantification) MSMS->Data_Analysis

References

Isotopic labeling studies to trace the metabolic fate of 19-Methylhenicosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 19-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acid (BCFA), against that of straight-chain fatty acids (SCFAs). Due to the absence of direct isotopic labeling studies for this compound in the public domain, this guide extrapolates its metabolic pathway based on well-documented studies of similar BCFAs, such as phytanic acid and tuberculostearic acid.

Introduction to Fatty Acid Metabolism

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Their catabolism is a critical metabolic process. While most dietary fatty acids are straight-chain, BCFAs are also prevalent and are derived from sources like dairy products, meat from ruminant animals, and certain bacteria.[1][2] The structural differences between SCFAs and BCFAs dictate distinct metabolic pathways. Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, have their own specific metabolic considerations.[3][4]

This compound is a C22 fatty acyl-CoA with a methyl branch at the 19th carbon. This methyl group's position is critical; it prevents direct entry into the primary fatty acid degradation pathway, β-oxidation.

Comparative Metabolic Fates: BCFA vs. SCFA

The primary metabolic distinction lies in the initial breakdown steps. SCFAs are typically degraded via β-oxidation, whereas BCFAs with a methyl group at the β-carbon (like this compound) must first undergo α-oxidation.[5][6]

FeatureStraight-Chain Fatty Acyl-CoA (e.g., Lignoceryl-CoA, C24:0)Branched-Chain Fatty Acyl-CoA (Predicted for this compound)
Primary Catabolic Pathway β-Oxidation[7]α-Oxidation followed by β-Oxidation[5][8]
Cellular Location Mitochondria and Peroxisomes[2][7]Peroxisomes (for α-oxidation)[5][9]
Initial Enzyme Acyl-CoA DehydrogenasePhytanoyl-CoA Dioxygenase (or analogous enzyme)[1][5]
Carbon Removal 2-carbon units (as Acetyl-CoA) per cycle[7]1-carbon unit (as Formyl-CoA/CO2) in the first step[5]
Key Intermediates Acyl-CoA, Enoyl-CoA, Hydroxyacyl-CoA, Ketoacyl-CoA2-Hydroxyphytanoyl-CoA, Pristanal (analogs)[1][5]
Final Products (per cycle) Acetyl-CoA, FADH₂, NADH, shortened Acyl-CoA[7]α-oxidation: Pristanic acid-CoA (analog), Formyl-CoA. β-oxidation: Acetyl-CoA, Propionyl-CoA, FADH₂, NADH[5]

Predicted Metabolic Pathway for this compound

The metabolism of this compound is predicted to initiate with α-oxidation to remove the methyl-bearing carbon, allowing the remainder of the molecule to proceed through β-oxidation.

Figure 1. Predicted α-oxidation pathway for this compound.

A deficiency in the α-oxidation pathway, as seen in Refsum's disease with phytanic acid, leads to the accumulation of the branched-chain fatty acid, causing severe neurological damage.[5][10]

Isotopic Labeling Workflow for Metabolic Tracing

Stable isotope tracers, such as ¹³C or ²H (deuterium), are invaluable for elucidating metabolic pathways.[11] A typical workflow involves introducing a labeled precursor and tracing its incorporation into downstream metabolites using mass spectrometry.

Figure 2. General workflow for an isotopic labeling study of fatty acid metabolism.

Experimental Protocols

This protocol provides a general framework for tracing the metabolism of a labeled fatty acid.

  • Tracer Preparation: Prepare a stock solution of ¹³C-labeled 19-Methylhenicosanoic acid complexed to fatty-acid-free bovine serum albumin (BSA) in the culture medium.

  • Cell Culture: Plate cells (e.g., hepatocytes, fibroblasts) and grow to desired confluency.

  • Labeling: Replace the standard medium with the tracer-containing medium. Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape cells and collect the cell lysate.

    • Perform lipid extraction using a method like Folch or Bligh-Dyer.[12]

  • Sample Preparation for MS:

    • Hydrolyze the extracted lipids (saponification) to release free fatty acids.[12]

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or prepare for direct LC-MS infusion.[12]

  • Mass Spectrometry Analysis:

    • Use GC-MS or LC-MS to separate and detect the fatty acids and their metabolites.

    • Acquire full scan mass spectra to identify metabolites and determine the mass isotopologue distribution (MID), which reveals the number of ¹³C atoms incorporated.[13]

  • Data Analysis: Correct for the natural abundance of ¹³C. Calculate the fractional contribution of the tracer to each metabolite pool to determine metabolic fluxes.[14]

Directly measuring the labeled this compound and its downstream acyl-CoA products provides crucial information on pathway activity.

  • Sample Collection & Quenching: After labeling as described above, rapidly quench metabolism and lyse cells using an acidic extraction solvent (e.g., 10% trichloroacetic acid or perchloric acid) to preserve the labile thioester bond.[15][16]

  • Internal Standard: Spike the extract with a known amount of an appropriate internal standard (e.g., a commercially available odd-chain acyl-CoA or a synthesized deuterated standard).[15]

  • Solid-Phase Extraction (SPE): Isolate the short-chain and long-chain acyl-CoA fraction from the crude extract using an oligonucleotide purification cartridge or similar SPE column.[13][15]

  • Hydrolysis & Derivatization:

    • Perform alkaline hydrolysis to cleave the CoA moiety, releasing the fatty acid (e.g., 19-Methylhenicosanoate).

    • Derivatize the resulting acid for GC-MS or LC-MS analysis as described in Protocol 1.

  • LC-MS/MS Analysis: Use a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to directly quantify the intact acyl-CoA species, which is often more sensitive and specific.[16]

  • Quantification: Calculate the concentration and isotopic enrichment of each acyl-CoA species relative to the internal standard.

Conclusion

While direct experimental data for this compound is not available, its structure strongly predicts a metabolic fate initiated by peroxisomal α-oxidation, a key difference from the β-oxidation pathway used for straight-chain fatty acids. This distinction is critical for understanding the metabolic consequences of diets rich in certain branched-chain lipids and for developing diagnostics or therapeutics for metabolic disorders. The provided isotopic labeling protocols offer a robust framework for experimentally verifying this predicted pathway and quantifying its kinetics, providing essential data for researchers in metabolism and drug development.

References

Navigating the Uncharted Territory of 19-Methylhenicosanoyl-CoA: A Comparative Guide Based on Structurally Related Lipids

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals, this guide addresses the burgeoning interest in the differential expression of 19-Methylhenicosanoyl-CoA. Direct experimental data on the differential expression of this specific very-long-chain branched-chain fatty acyl-CoA in response to stimuli remains nascent in publicly accessible literature. However, by examining its structural relatives—branched-chain fatty acids (BCFAs) and other long-chain acyl-CoA esters—we can infer potential biological roles and propose a framework for future investigation. This guide, therefore, presents a comparative analysis based on available data for these related molecules, offering a valuable starting point for research into this compound.

Comparative Analysis of Branched-Chain Fatty Acids in Cellular Responses

Branched-chain fatty acids, a class of lipids to which this compound belongs, are gaining recognition for their significant roles in modulating cellular processes, particularly in metabolism and inflammation.[1] Unlike their straight-chain counterparts, the methyl branch in BCFAs alters their physical properties, influencing membrane fluidity and cellular signaling.[2][3]

Recent studies have demonstrated that BCFAs can alter the expression of genes involved in both lipid synthesis and inflammatory pathways.[1] For instance, certain iso-BCFAs have been shown to decrease the expression of genes associated with lipid metabolism in human visceral adipocytes.[1] Furthermore, BCFAs can mitigate lipopolysaccharide (LPS)-induced inflammatory responses in intestinal epithelial cells by inhibiting the TLR4/NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines.[4]

The table below summarizes quantitative data from studies on representative BCFAs, offering a comparative look at their effects on gene expression in response to inflammatory stimuli. This data serves as a proxy for what might be expected in similar studies on this compound.

Branched-Chain Fatty AcidCell TypeStimulusTarget GeneFold Change in Expression (vs. Stimulus Alone)Reference
iso-C15:0Calf Small Intestinal Epithelial CellsLPSIL-1β[4]
iso-C15:0Calf Small Intestinal Epithelial CellsLPSTNF-α[4]
iso-C15:0Calf Small Intestinal Epithelial CellsLPSIL-10[4]
14-methylpentadecanoic acid (iso-BCFA)Human Visceral Adipocytes-ELOVL6[1]
12-methyltetradecanoic acid (anteiso-BCFA)Human Visceral Adipocytes-IL-6[1]

Postulated Signaling Pathways and Experimental Workflows

Based on the known functions of related lipid molecules, we can postulate potential signaling pathways that may be modulated by this compound. Long-chain acyl-CoA esters are recognized as key intermediates in numerous metabolic pathways and as important cellular signaling molecules.[5] They can act as regulatory molecules, influencing transcription factors and signaling cascades.[6][7][8]

The following diagrams illustrate a potential signaling pathway and a generalized experimental workflow for investigating the differential expression of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 19_MHC_CoA This compound (intracellular pool) Signaling_Cascade->19_MHC_CoA modulates Transcription_Factor Transcription Factor (e.g., NF-κB, PPAR) 19_MHC_CoA->Transcription_Factor activates/inhibits Gene_Expression Differential Gene Expression (e.g., Cytokines, Metabolic Enzymes) Transcription_Factor->Gene_Expression

Caption: Postulated signaling pathway for this compound.

G Cell_Culture 1. Cell Culture (e.g., Macrophages, Adipocytes) Stimulation 2. Stimulation (e.g., LPS, Cytokines) Cell_Culture->Stimulation Lipid_Extraction 3. Lipid Extraction & Acyl-CoA Conversion Stimulation->Lipid_Extraction RNA_Extraction 5. RNA Extraction Stimulation->RNA_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (Quantification of 19-MHC-CoA) Lipid_Extraction->LC_MS_Analysis Data_Analysis 7. Data Analysis (Correlation & Significance) LC_MS_Analysis->Data_Analysis RT_qPCR 6. RT-qPCR (Target Gene Expression) RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

Caption: Experimental workflow for analyzing differential expression.

Detailed Methodologies for Key Experiments

To facilitate research in this area, we provide detailed protocols for the quantification of intracellular acyl-CoAs and the analysis of gene expression.

Quantification of this compound by LC-MS/MS
  • Cell Lysis and Extraction:

    • Wash cultured cells (e.g., 1x10^6 cells) twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 500 µL of ice-cold extraction solvent (e.g., methanol:water, 80:20, v/v).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase liquid chromatography column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transition for this compound.

    • Quantify the analyte by comparing its peak area to a standard curve generated with a synthetic this compound standard.[9][10]

Analysis of Gene Expression by RT-qPCR
  • RNA Extraction:

    • Lyse stimulated and control cells using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., IL-6, TNF-α, FASN) and a reference gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR system.

    • Calculate the relative gene expression using the ΔΔCt method.

Concluding Remarks

While direct evidence for the differential expression of this compound is currently limited, the study of related branched-chain and long-chain fatty acyl-CoAs provides a strong foundation for future research. The methodologies and comparative data presented in this guide are intended to empower researchers to explore the role of this intriguing molecule in cellular signaling and disease. Further investigation is crucial to elucidate the specific functions of this compound and its potential as a therapeutic target.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 19-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 19-Methylhenicosanoyl-CoA. The following procedural guidance is intended to ensure safe handling, use, and disposal of this coenzyme A derivative in a laboratory setting.

Precautionary Measures and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification/Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to prevent eye contact.
Hand Protection Nitrile or Latex GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from accidental splashes.
Respiratory Protection Not generally requiredIf handling large quantities or if the material is aerosolized, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Handling:

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • Use in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities.

    • Minimize dust generation and accumulation.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Product may be shipped at room temperature, but it is recommended to store it under the conditions specified in the Certificate of Analysis for long-term stability.[1][2][3]

    • Protect from light.[4]

Disposal Plan

All waste materials should be handled as potentially hazardous chemical waste.

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, pipette tips, vials) in a designated chemical waste container.

  • Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting, from receiving the compound to the final disposal of waste.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Verification B Donning Required PPE A->B C Preparation of Solutions B->C D Experimental Procedure C->D E Decontamination of Work Area D->E F Segregation of Waste E->F G Proper Disposal of Chemical Waste F->G H Removal of PPE G->H

Figure 1. Standard laboratory workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.